2-(4-aminocyclohexyl)acetic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-aminocyclohexyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7H,1-5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDSFSRMHSDHGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 2-(4-aminocyclohexyl)acetic Acid: A Versatile Scaffold in Modern Drug Discovery
Executive Summary
2-(4-aminocyclohexyl)acetic acid is a bifunctional chemical entity whose strategic importance in medicinal chemistry has grown substantially. Possessing both a primary amine and a carboxylic acid, separated by a conformationally rigid cyclohexane ring, it serves as a valuable building block for a diverse range of therapeutic agents. Its utility stems from its role as a rigid scaffold, enabling precise spatial orientation of pharmacophoric features, and as a γ-aminobutyric acid (GABA) analogue, providing a proven backbone for CNS-active compounds. This guide provides an in-depth analysis of its stereochemistry, synthesis, and core applications, complete with field-proven experimental protocols for its synthesis and derivatization. We will explore its pivotal role in the development of marketed drugs and its potential in ongoing drug discovery programs, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful molecular scaffold.
Introduction: The Strategic Value of a Rigid Amino Acid Scaffold
In the intricate process of drug design, controlling the three-dimensional arrangement of a molecule is paramount to achieving high affinity and selectivity for a biological target. Flexible molecules can adopt numerous conformations, often leading to an entropic penalty upon binding. The incorporation of rigid scaffolds is a cornerstone strategy to mitigate this, pre-organizing the molecule into a bioactive conformation. This compound provides an exemplary saturated carbocyclic scaffold that offers this conformational constraint.[1]
Its structure is deceptively simple: a cyclohexane ring substituted with an aminomethyl group and an acetic acid moiety. This arrangement makes it a structural analogue of the major inhibitory neurotransmitter, GABA.[1] The conformational flexibility of GABA is crucial for its interaction with various receptors; however, restricting this flexibility through scaffolds like the cyclohexane ring allows for the development of agents that can selectively target specific receptor subtypes.[1][2] This principle has been successfully exploited in the development of drugs like Gabapentin, which, while structurally related, underscores the therapeutic potential of this chemical class.[3][4]
Beyond its role as a GABA mimetic, the true versatility of this compound lies in its stereochemistry—the cis and trans isomers—which present distinct spatial vectors for functionalization, profoundly influencing the pharmacological profile of the resulting derivatives.
Physicochemical Properties and Critical Role of Stereoisomerism
The cyclohexane ring in this compound exists predominantly in a chair conformation. The substituents can be arranged in either a cis or trans relationship, giving rise to two distinct diastereomers with unique properties and applications.
-
trans-isomer: The substituents are on opposite sides of the ring (1,4-diaxial or 1,4-diequatorial). The diequatorial conformation is sterically favored, resulting in a more linear and extended geometry. This isomer is often valued for its ability to span larger distances within a binding pocket.[5]
-
cis-isomer: The substituents are on the same side of the ring (axial-equatorial). This results in a more compact, bent geometry.[6]
The choice between the cis and trans isomer is a critical design element, as the differing spatial orientation of the amine and acid groups dictates how a derivative will interact with its biological target. For instance, the trans isomer is a key precursor in the synthesis of the antipsychotic drug Cariprazine, where its specific geometry is essential for activity.[7][8]
Table 1: Physicochemical Properties of this compound Isomers
| Property | cis-Isomer | trans-Isomer (as HCl salt) | General (Mixture) |
| CAS Number | 2952-01-4[6] | 76325-96-7[5] | 1197-54-2[9] |
| Molecular Formula | C₈H₁₅NO₂[6] | C₈H₁₆ClNO₂[5] | C₈H₁₅NO₂[10] |
| Molecular Weight | 157.21 g/mol [6] | 193.67 g/mol [5] | 157.21 g/mol [10] |
| Boiling Point | 301.3 °C at 760 mmHg[6] | Data not available | Data not available |
| Density | 1.075 g/cm³[6] | Data not available | Data not available |
| Known Applications | Chiral building block, peptide synthesis (Fmoc-protected)[6] | Precursor for Cariprazine, sEH inhibitors[5][8] | General research[11] |
Synthesis of a Key Intermediate: trans-2-(4-Aminocyclohexyl)acetic Acid
The most robust and industrially scalable synthesis of this compound relies on the catalytic hydrogenation of 4-nitrophenylacetic acid.[5][12] The key to this process is controlling the reaction conditions to selectively produce the desired trans isomer, which is thermodynamically more stable.
The process is a two-stage reduction performed in a single reactor. The first stage involves the reduction of the nitro group to an amine at a lower temperature. The second stage, at a higher temperature and pressure, saturates the aromatic ring. This stepwise approach is critical for achieving high diastereoselectivity in favor of the trans product.[5]
Diagram 1: Synthetic Workflow for trans-2-(4-Aminocyclohexyl)acetic Acid
Caption: High-level workflow for the selective synthesis of the trans isomer.
Experimental Protocol: Synthesis of trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride
This protocol is a synthesized representation of established industrial processes.[5][13] All operations should be conducted by trained personnel in a suitable chemical laboratory with appropriate safety precautions.
Materials:
-
4-Nitrophenylacetic acid
-
10% Palladium on Carbon (Pd/C) catalyst (50% wet)
-
Deionized water
-
Hydrogen (H₂) gas
-
Nitrogen (N₂) gas
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl) or Ethanolic HCl
-
Acetonitrile
Procedure:
-
Reactor Setup: Charge a suitable high-pressure hydrogenation reactor with 4-nitrophenylacetic acid and deionized water. Inert the atmosphere by purging with nitrogen.
-
Catalyst Addition: Under a nitrogen blanket, carefully add the 10% Pd/C catalyst slurry.
-
Nitro Group Reduction (Stage 1): Seal the reactor. Purge with hydrogen gas. Pressurize with H₂ and heat the mixture to 40-50°C. Maintain this temperature until hydrogen uptake slows significantly, indicating the complete reduction of the nitro group to form 4-aminophenylacetic acid.
-
Causality: Performing this step at a lower temperature selectively reduces the nitro group without initiating significant ring hydrogenation, which requires higher energy.
-
-
Aromatic Ring Hydrogenation (Stage 2): Increase the reactor temperature to 50-60°C and increase the hydrogen pressure (e.g., up to 4.0 bar).[13] Continue the reaction until hydrogen uptake ceases, signifying the complete saturation of the aromatic ring.
-
Causality: The higher temperature and pressure provide the necessary activation energy for ring saturation. This stage favors the formation of the thermodynamically more stable trans isomer.
-
-
Workup and Filtration: Cool the reactor to room temperature (25-30°C) and purge thoroughly with nitrogen. Filter the reaction mixture to remove the Pd/C catalyst. Wash the catalyst cake with deionized water to ensure complete recovery of the product.
-
Esterification and Salt Formation: Combine the filtrates and distill off the water under vacuum. Add ethanol to the residue and distill again to remove residual water (azeotropic removal). Add a fresh portion of ethanol, followed by the addition of concentrated HCl or ethanolic HCl to form the hydrochloride salt and esterify the carboxylic acid.
-
Selective Crystallization: Distill off the ethanol and replace the solvent with acetonitrile. Cool the solution to 0 to -5°C to induce crystallization. The trans isomer hydrochloride salt is less soluble and will preferentially crystallize.[13]
-
Self-Validation: The insolubility of the trans isomer in cold acetonitrile provides a powerful purification method, driving the equilibrium towards a highly pure final product.
-
-
Isolation and Drying: Collect the crystals by filtration, wash with cold acetonitrile, and dry under vacuum to a constant weight to yield trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride. The free acid can be obtained by subsequent hydrolysis if required.
Applications in Medicinal Chemistry
A. Dopamine Receptor Ligands: The Cariprazine Story
The most prominent application of this scaffold is the use of its trans-ethyl ester hydrochloride derivative as a key intermediate in the synthesis of Cariprazine .[8][14] Cariprazine is an atypical antipsychotic that functions as a dopamine D₂ and D₃ receptor partial agonist.[7] The synthesis involves coupling the amine of the cyclohexane ring with a dichlorophenyl-piperazine moiety. The rigid trans configuration of the cyclohexane linker is crucial for orienting the piperazine and urea groups correctly within the dopamine receptor binding site, demonstrating a textbook example of structure-based drug design.[7][15]
B. Constrained GABA Analogues for Neurological Targets
The structural similarity to GABA makes this compound an attractive starting point for developing agents targeting GABAergic systems. By creating derivatives, researchers can explore the conformational requirements for binding to different GABA receptors (GABAₐ, GABAₑ, etc.) and transporters.[16][17] This approach aims to develop more selective agents with potentially fewer side effects than broadly acting compounds. While not a direct precursor to Gabapentin, its isomers are used to probe the same chemical space of conformationally restricted GABA analogues.[1]
C. Soluble Epoxide Hydrolase (sEH) Inhibitors
The rigid trans-cyclohexyl backbone has been identified as a valuable feature in the design of potent and selective soluble epoxide hydrolase (sEH) inhibitors.[5] sEH is a therapeutic target for treating inflammatory conditions and hypertension. The cyclohexane scaffold serves as a central core to which other pharmacophoric elements are attached, with its rigidity ensuring an optimal and stable interaction with the enzyme's active site.
Core Synthetic Transformations: Amide Bond Formation
A primary use of this compound as a building block is to couple its primary amine with a carboxylic acid or its carboxylic acid with another amine. This amide bond formation is one of the most common reactions in medicinal chemistry.[18]
Diagram 2: General Workflow for Amide Coupling
Caption: Standard workflow for coupling the amine of the building block.
Protocol: General Amide Coupling with a Carboxylic Acid
This protocol describes a robust and widely used method employing HATU, a modern coupling reagent known for its efficiency and low rate of racemization.[18][19]
Materials:
-
trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride (1.0 eq)
-
Carboxylic acid of interest (1.05 eq)
-
HATU (1,1'-[Azobis(formamidine)]bis[N,N-dimethylformamide] hexafluorophosphate) (1.1 eq)
-
Diisopropylethylamine (DIEA or Hünig's base) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactant Dissolution: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.05 eq) and trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride (1.0 eq) in anhydrous DMF.
-
Base Addition: Add DIEA (3.0 eq) to the solution. The first two equivalents are required to neutralize the hydrochloride salt and the carboxylic acid, and the third acts as the base for the coupling reaction itself. Stir for 5 minutes.
-
Activator Addition: Add HATU (1.1 eq) to the stirring solution at room temperature. The solution may change color.
-
Causality: HATU reacts with the carboxylic acid to form a highly activated O-acylisourea intermediate, which is extremely susceptible to nucleophilic attack by the amine.[19] DIEA is a non-nucleophilic base that facilitates this activation without competing in the reaction.
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 30-60 minutes.
-
Self-Validation: Comparing the reaction mixture spot on TLC to the starting material spots confirms consumption of the limiting reagent and formation of a new, typically less polar, product spot.
-
-
Quenching and Extraction: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (to remove excess acid and HATU byproducts) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide product.
Conclusion and Future Outlook
This compound represents a classic example of a "privileged scaffold" in medicinal chemistry. Its simple, rigid, and stereochemically defined structure provides a reliable platform for constructing complex molecules with precisely controlled three-dimensional architectures. Its proven success as a key component of the marketed drug Cariprazine highlights its industrial relevance and therapeutic value.[8] As drug discovery continues to demand molecules with improved selectivity and optimized pharmacokinetic properties, the strategic use of rigid building blocks like the cis and trans isomers of this compound will undoubtedly remain a vital tool in the arsenal of the medicinal chemist. Future explorations are likely to expand its use into new therapeutic areas, leveraging its unique conformational properties to tackle ever more challenging biological targets.
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Johnston, G. A., et al. (1999). Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. Current Medicinal Chemistry, 6(9), 795-800. Retrieved from [Link]
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Chen, C. Y., et al. (2011). Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain. Bioorganic & Medicinal Chemistry Letters, 21(1), 226-231. Retrieved from [Link]
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MDPI. (2021). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules, 26(15), 4485. Retrieved from [Link]
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Ilkhegyi, N., et al. (2021). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 4(1), 1-8. Retrieved from [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
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Cundy, K. C., et al. (2004). XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: II. Improved oral bioavailability, dose proportionality, and colonic absorption compared with gabapentin in rats and monkeys. The Journal of Pharmacology and Experimental Therapeutics, 311(1), 315-323. Retrieved from [Link]
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A Comprehensive Technical Guide to 2-(4-aminocyclohexyl)acetic Acid: Synthesis, Stereochemistry, and Applications in Pharmaceutical Development
Abstract
This technical guide provides an in-depth exploration of 2-(4-aminocyclohexyl)acetic acid, a pivotal building block in modern medicinal chemistry. We will delve into its structural nuances, including stereoisomerism, and elucidate its primary synthetic routes with a focus on the catalytic hydrogenation of 4-nitrophenylacetic acid. The guide will offer detailed, field-proven protocols and discuss the critical role of this molecule as a pharmaceutical intermediate, particularly in the synthesis of dopamine receptor ligands such as Cariprazine. Furthermore, we will address its significance as a known impurity in other active pharmaceutical ingredients (APIs), underscoring the importance of robust analytical characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound and its strategic implementation in pharmaceutical research and development.
Introduction: The Strategic Importance of Alicyclic Scaffolds in Drug Design
The incorporation of cyclic motifs is a well-established strategy in drug discovery for introducing conformational rigidity, modulating physicochemical properties, and exploring chemical space. Among these, the cyclohexane ring offers a versatile, three-dimensional scaffold that can significantly influence a molecule's biological activity. This compound is a prime example of such a scaffold, featuring a cyclohexane core functionalized with both a reactive amino group and a carboxylic acid moiety. This unique combination of functionalities makes it a highly valuable intermediate for the synthesis of complex pharmaceutical agents. Its structure, particularly the stereochemical relationship between the two substituents (cis and trans), plays a crucial role in determining the pharmacological profile of its derivatives.
Nomenclature and Structural Elucidation
The unambiguous identification of chemical entities is paramount in scientific research and drug development. This section clarifies the nomenclature and structural features of this compound.
IUPAC Nomenclature and Chemical Identity
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1][2]. It is also known by synonyms such as 4-aminocyclohexaneacetic acid[1].
Table 1: Chemical Identity of this compound
| Property | Value | Source |
| Molecular Formula | C8H15NO2 | [1] |
| Molecular Weight | 157.21 g/mol | [1][3] |
| CAS Number | 2952-01-4 | [1] |
| PubChem CID | 300537 | [1] |
Stereoisomerism: The Critical Role of Cis/Trans Isomers
The cyclohexane ring in this compound is substituted at the 1 and 4 positions. This substitution pattern gives rise to two diastereomers: cis-2-(4-aminocyclohexyl)acetic acid and trans-2-(4-aminocyclohexyl)acetic acid[1]. The spatial arrangement of the amino and acetic acid groups relative to the plane of the cyclohexane ring is a critical determinant of the biological activity of its derivatives. The trans isomer is often favored in drug design due to its more rigid and defined conformational properties[4].
Below is a DOT script to visualize the cis and trans isomers:
Figure 1: 2D representation of cis and trans isomers.
Synthesis of this compound
The most prevalent synthetic route to this compound involves the catalytic hydrogenation of 4-nitrophenylacetic acid[4]. This method is advantageous as it allows for the simultaneous reduction of the nitro group and the saturation of the aromatic ring.
Reaction Pathway
The synthesis can be conceptualized as a two-step process occurring in a single pot:
-
Reduction of the Nitro Group: The nitro group is reduced to an amino group.
-
Hydrogenation of the Aromatic Ring: The phenyl ring is saturated to a cyclohexane ring.
The stereochemical outcome of the reaction, yielding a mixture of cis and trans isomers, is influenced by the choice of catalyst and reaction conditions[4]. The trans isomer is often the thermodynamically more stable product and can be selectively obtained through careful optimization of the process[4].
Here is a DOT script illustrating the general synthetic workflow:
Figure 2: General synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of trans-2-(4-aminocyclohexyl)acetic acid hydrochloride, adapted from patented industrial processes[4].
Materials:
-
4-Nitrophenylacetic acid
-
10% Palladium on carbon (Pd/C) catalyst (moist)
-
Deionized water
-
Hydrogen gas
-
Nitrogen gas
-
Hydrochloric acid
Procedure:
-
Vessel Inerting: Charge a suitable hydrogenation reactor with 4-nitrophenylacetic acid and deionized water. Purge the vessel with nitrogen to create an inert atmosphere.
-
Catalyst Charging: Carefully add the 10% Pd/C catalyst to the reactor.
-
Initial Hydrogenation (Nitro Reduction): Pressurize the reactor with hydrogen gas and maintain a temperature of 40-50°C. Monitor the hydrogen uptake until the rate slows, indicating the completion of the nitro group reduction.
-
Second Hydrogenation (Ring Saturation): Increase the temperature to 50-60°C and continue the hydrogenation until the hydrogen uptake ceases. This step facilitates the saturation of the aromatic ring, with a preference for the formation of the trans isomer[4].
-
Catalyst Filtration: Cool the reaction mixture and filter off the catalyst under a nitrogen atmosphere.
-
Isolation of the Hydrochloride Salt: Treat the filtrate with hydrochloric acid to precipitate the hydrochloride salt of trans-2-(4-aminocyclohexyl)acetic acid.
-
Purification: The product can be further purified by recrystallization.
Applications in Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceutically active compounds.
Dopamine Receptor Ligands
A significant application of the ethyl ester of this compound is in the synthesis of dopamine receptor ligands, which are crucial for treating central nervous system disorders[5]. For instance, ethyl trans-2-(4-aminocyclohexyl)acetate is a key intermediate in the preparation of Cariprazine, a dopamine D2 and D3 receptor partial agonist used in the treatment of schizophrenia and bipolar disorder[5].
Soluble Epoxide Hydrolase (sEH) Inhibitors
The rigid trans-cyclohexyl backbone of trans-2-(4-aminocyclohexyl)acetic acid imparts favorable conformational properties to drug candidates[4]. It serves as a precursor for novel soluble epoxide hydrolase (sEH) inhibitors, which are under investigation for the treatment of inflammatory conditions[4].
Analytical Characterization and Quality Control
Ensuring the purity and stereochemical integrity of this compound is critical, especially in pharmaceutical applications.
Relevance as a Pharmaceutical Impurity
A structurally related compound, cis-4-(aminomethyl)cyclohexanecarboxylic acid, is recognized as "Tranexamic Acid EP Impurity B" by the European Pharmacopoeia[6][7][8]. Tranexamic acid is a medication used to treat or prevent excessive blood loss. The presence of impurities, even in small amounts, can affect the quality and safety of the final drug product[6]. The European Pharmacopoeia sets a stringent limit of not more than 0.1% for this impurity[6].
Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the preferred methods for the quantitative determination of this compound and its related impurities[6]. These techniques allow for the efficient separation of the cis and trans isomers from the parent molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for confirming the stereochemistry, with the coupling constants of the cyclohexyl protons being indicative of the cis or trans configuration[4].
Conclusion
This compound is a molecule of significant interest to the pharmaceutical industry. Its versatile structure, characterized by the presence of both amino and carboxylic acid functionalities on a conformationally defined cyclohexane scaffold, makes it an invaluable building block for the synthesis of a wide range of drug candidates. A thorough understanding of its synthesis, stereochemistry, and analytical characterization is essential for its effective utilization in drug discovery and development. This guide has provided a comprehensive overview of these aspects, offering both theoretical insights and practical protocols to aid researchers in their endeavors.
References
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An In-depth Technical Guide to 2-(4-aminocyclohexyl)acetic acid: Physicochemical Properties and Analytical Verification
This technical guide provides a comprehensive overview of 2-(4-aminocyclohexyl)acetic acid, a pivotal building block in contemporary drug discovery and development. Addressed to researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document delves into the core physicochemical characteristics of the molecule and outlines rigorous analytical methodologies for its characterization. The content herein is structured to offer not just data, but a foundational understanding of the compound's properties and the rationale behind the scientific techniques used for its validation.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a non-proteinogenic amino acid derivative that has garnered significant interest as a versatile intermediate in the synthesis of pharmacologically active compounds. Its unique structural scaffold, featuring a cyclohexane ring that imparts conformational rigidity, an amino group for further functionalization, and a carboxylic acid moiety, makes it a valuable synthon in the design of novel therapeutics. The spatial arrangement of the functional groups, particularly the cis and trans isomeric forms, plays a crucial role in dictating the biological activity of its derivatives. This guide will focus on the fundamental properties that are critical for its application in research and development.
Core Physicochemical Properties
A precise understanding of the molecular formula and weight is the cornerstone of all chemical synthesis and analysis. These fundamental properties are essential for stoichiometric calculations, reaction monitoring, and the ultimate identification of the compound.
Molecular Formula and Weight
The chemical formula for this compound is C8H15NO2 [1][2][3][4][5]. This formula indicates that each molecule is composed of eight carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms.
Based on this composition, the molecular weight is calculated to be approximately 157.21 g/mol [1][2][3][5][6]. This value is a critical parameter for a wide range of experimental procedures, from preparing solutions of known concentrations to interpreting mass spectrometry data.
Chemical Structure and Isomerism
The structural arrangement of this compound is key to its chemical reactivity and biological interactions. The molecule consists of a cyclohexane ring substituted with an amino group and an acetic acid moiety. The relative orientation of these substituents gives rise to cis and trans diastereomers, which can exhibit distinct physical and biological properties.
Table 1: Summary of Key Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C8H15NO2 | [1][2][3][4][5] |
| Molecular Weight | 157.21 g/mol | [1][2][3][5][6] |
| CAS Number | 1197-54-2 | [1][3][4][5][6] |
| IUPAC Name | This compound | [1][2] |
| SMILES | C1CC(CCC1CC(=O)O)N | [1][2] |
| InChI Key | XVDSFSRMHSDHGJ-UHFFFAOYSA-N | [2] |
Experimental Verification of Molecular Weight and Formula
To ensure the identity and purity of this compound in a laboratory setting, a combination of analytical techniques is employed. The following section details a standard workflow for the verification of its molecular weight and, by extension, its elemental composition.
Mass Spectrometry: The Gold Standard for Molecular Weight Determination
High-resolution mass spectrometry (HRMS) is the definitive method for determining the accurate mass of a molecule, which in turn confirms its elemental formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in a suitable solvent system, such as a mixture of water and methanol, to a final concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1-10 µg/mL using the same solvent system.
-
-
Instrumentation and Analysis:
-
Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Operate the ESI source in positive ion mode to detect the protonated molecule, [M+H]⁺.
-
Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire mass spectra over a mass-to-charge (m/z) range that includes the expected value for the protonated molecule (e.g., m/z 100-300).
-
-
Data Interpretation:
-
The expected m/z for the protonated molecule [C8H15NO2 + H]⁺ is approximately 158.1176.
-
A measured mass with high accuracy (typically within 5 ppm) provides strong evidence for the assigned molecular formula.
-
The causality behind choosing ESI is its soft ionization nature, which minimizes fragmentation and maximizes the abundance of the molecular ion, providing a clear and accurate molecular weight determination.
Diagram 1: Experimental Workflow for Molecular Weight Verification
Caption: Workflow for verifying the molecular weight of this compound using HRMS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
While mass spectrometry confirms the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD). The choice of solvent is critical to avoid interfering signals from the solvent itself.
-
-
Instrumentation and Analysis:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, the chemical shifts, integration, and coupling patterns of the signals will correspond to the different types of protons in the molecule.
-
For ¹³C NMR, the number of signals and their chemical shifts will confirm the presence of the eight distinct carbon atoms in the structure.
-
-
Data Interpretation:
-
The integration of the proton signals in the ¹H NMR spectrum should be consistent with the number of protons in the molecular formula (15H).
-
The chemical shifts will be indicative of the electronic environment of each proton and carbon, allowing for the assignment of signals to specific positions in the molecule.
-
Advanced NMR techniques, such as COSY and HSQC, can be used to further confirm the connectivity between protons and carbons.
-
The combination of HRMS and NMR provides a self-validating system for the unambiguous identification and structural confirmation of this compound.
Applications in Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of a variety of pharmaceutical agents. For instance, its ethyl ester form is a key component in the preparation of certain dopamine receptor ligands, which are investigated for the treatment of central nervous system disorders[7]. The rigid cyclohexyl backbone can impart favorable pharmacokinetic properties to drug candidates, such as improved metabolic stability and oral bioavailability.
Diagram 2: Molecular Structure of this compound
Caption: 2D representation of the chemical structure of this compound.
Conclusion
This compound is a fundamentally important molecule in the field of medicinal chemistry. A thorough understanding of its molecular weight (157.21 g/mol ) and chemical formula (C8H15NO2) is paramount for its successful application. The analytical workflows detailed in this guide, employing high-resolution mass spectrometry and NMR spectroscopy, provide a robust framework for the verification of these properties, ensuring the quality and integrity of this critical synthetic intermediate. As drug development continues to evolve, the demand for well-characterized and high-purity building blocks like this compound will undoubtedly increase.
References
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PubChem. This compound. National Center for Biotechnology Information. Available at: [Link].
-
Matrix Fine Chemicals. 2-[(1S,4S)-4-AMINOCYCLOHEXYL]ACETIC ACID | CAS 1197-54-2. Available at: [Link].
- Google Patents. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
Sources
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- 2. This compound | C8H15NO2 | CID 300537 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. 2-[(1S,4S)-4-AMINOCYCLOHEXYL]ACETIC ACID | CAS 1197-54-2 [matrix-fine-chemicals.com]
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- 6. 1197-54-2|this compound|BLD Pharm [bldpharm.com]
- 7. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
Navigating the Solubility Landscape of 2-(4-aminocyclohexyl)acetic Acid: A Technical Guide for Drug Development Professionals
Abstract
In the realm of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and delivery. This technical guide provides an in-depth exploration of the solubility characteristics of 2-(4-aminocyclohexyl)acetic acid, a molecule of significant interest. While specific quantitative solubility data for this compound is not extensively published, this paper will leverage data from structurally analogous compounds, such as tranexamic acid and gabapentin, to predict its solubility profile. Furthermore, we will provide a comprehensive, field-proven protocol for determining its equilibrium solubility, empowering researchers to generate precise and reliable data. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to navigate the complexities of formulating this promising API.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. Poor solubility can lead to incomplete absorption, variable dosing requirements, and ultimately, the failure of an otherwise potent API.
This compound, with its intriguing chemical architecture featuring both a primary amine and a carboxylic acid on a cyclohexane backbone, presents a unique solubility profile. Understanding this profile is not merely an academic exercise; it is a crucial step in unlocking its full therapeutic potential. This guide will serve as a comprehensive resource for scientists and researchers, providing both theoretical insights and practical, step-by-step instructions for characterizing the solubility of this molecule.
Physicochemical Properties of this compound: A Predictive Analysis
Direct, published data on the physicochemical properties of this compound is limited. However, by examining structurally similar molecules like tranexamic acid and gabapentin, we can infer its likely characteristics.
Molecular Structure and Functional Groups:
This compound possesses a zwitterionic character at physiological pH. The presence of a basic amino group (-NH2) and an acidic carboxylic acid group (-COOH) means the molecule can carry both a positive and a negative charge, a key factor influencing its solubility in different media.
-
Amino Group (pKa ~10.7): This group will be protonated at acidic and neutral pH, contributing to its solubility in aqueous media.
-
Carboxylic Acid Group (pKa ~3.7): This group will be deprotonated at neutral and basic pH, also enhancing its aqueous solubility.
The cyclohexane ring provides a nonpolar character to the molecule, which will influence its solubility in organic solvents.
Inference from Analogous Compounds:
-
Tranexamic acid , a closely related compound, is described as very soluble in water and glacial acetic acid, very slightly soluble in ethanol, and practically insoluble in dimethyl ether[1][2].
-
Gabapentin , another structural analog, is freely soluble in water and in acidic and alkaline solutions[3][4][5]. It is slightly soluble in methanol and very slightly soluble in ethanol[3]. The log of its partition coefficient (n-octanol/0.05M phosphate buffer) at pH 7.4 is –1.25, indicating its hydrophilic nature[3].
Based on this, it is reasonable to predict that this compound will exhibit good solubility in polar protic solvents, particularly water, and will have limited solubility in nonpolar and some polar aprotic solvents.
The Gold Standard: Determining Equilibrium Solubility via the Shake-Flask Method
To move beyond prediction and obtain definitive solubility data, the saturation shake-flask method is the most reliable and widely used technique[6]. This method determines the thermodynamic or equilibrium solubility, which is the concentration of a compound in a saturated solution when excess solid is present and the system is at equilibrium[6].
Rationale Behind the Shake-Flask Method
The core principle of this method is to allow a compound to dissolve in a solvent until the solution is saturated and in equilibrium with the undissolved solid. This ensures that the measured concentration represents the true maximum solubility under the specified conditions. It is crucial to distinguish this from kinetic solubility, which measures the concentration at which a compound precipitates from a solution prepared by a rapid method (e.g., adding a DMSO stock solution to an aqueous buffer) and can often overestimate the true thermodynamic solubility[6][7].
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.
Materials and Equipment:
-
This compound (solid form)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetone, acetonitrile, etc.)
-
Glass vials with screw caps
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)
-
pH meter
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a glass vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation[8].
-
Add a known volume of the chosen solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours[8]. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration remains constant over time[6].
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant.
-
To ensure all solid particles are removed, which could otherwise dissolve and lead to an overestimation of solubility, either centrifuge the sample at high speed or filter it through a syringe filter[9][10].
-
-
Analysis:
-
Accurately dilute the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
Self-Validation and Quality Control:
-
Visual Inspection: At the end of the equilibration period, there must be visible excess solid in each vial.
-
Time to Equilibrium: As mentioned, sampling at multiple time points is a robust way to confirm that equilibrium has been achieved.
-
pH Measurement: For aqueous solutions, especially with zwitterionic compounds, it is critical to measure the pH of the saturated solution as the dissolution of the compound can alter the pH[8].
Visualizing the Workflow
Caption: Experimental workflow for equilibrium solubility determination.
Predicted Solubility Profile of this compound
Based on the analysis of its structure and data from analogous compounds, the following solubility profile is anticipated.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water | High | The zwitterionic nature with both a protonated amine and a deprotonated carboxylic acid allows for strong hydrogen bonding with water molecules. Similar compounds like tranexamic acid and gabapentin are freely soluble in water[1][3][4]. |
| Methanol, Ethanol | Low to Moderate | While polar, the shorter alkyl chains of these alcohols are less effective at solvating the charged groups compared to water. Tranexamic acid and gabapentin show limited solubility in ethanol[1][3]. | |
| Glacial Acetic Acid | High | The acidic environment protonates the amino group, and the polar nature of the solvent can solvate the resulting ion. Tranexamic acid is freely soluble in glacial acetic acid[1][2]. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate to High | DMSO is a strong hydrogen bond acceptor and can solvate the protonated amino group. However, its ability to solvate the carboxylate anion is weaker. |
| Acetone, Acetonitrile | Low | These solvents are less polar than DMSO and are poor hydrogen bond donors, making them less effective at solvating the zwitterionic form of the molecule. | |
| Nonpolar | Toluene, Hexane, Ether | Very Low/Insoluble | The "like dissolves like" principle dictates that the highly polar, zwitterionic molecule will have minimal interaction with nonpolar solvents. Tranexamic acid is practically insoluble in ether[1][2]. Gabapentin is insoluble in toluene[3]. |
The Influence of pH: A Key Determinant of Aqueous Solubility
For zwitterionic compounds like this compound, aqueous solubility is highly dependent on the pH of the solution[8][11][12].
-
At Low pH (e.g., pH 1-2): The carboxylic acid group will be largely protonated (neutral), while the amino group will be fully protonated (positive charge). The net positive charge will enhance solubility in aqueous media.
-
At the Isoelectric Point (pI): This is the pH at which the net charge on the molecule is zero. At the pI, the attraction between the positively charged amino groups and negatively charged carboxylate groups of neighboring molecules can be maximized, often leading to a minimum in aqueous solubility.
-
At High pH (e.g., pH > 11): The amino group will be largely deprotonated (neutral), while the carboxylic acid group will be fully deprotonated (negative charge). The net negative charge will also lead to high aqueous solubility.
This pH-dependent solubility is a critical consideration for formulation, particularly for oral dosage forms that will encounter the varying pH environments of the gastrointestinal tract.
Visualizing Solute-Solvent Interactions
Caption: Interactions of this compound with solvents.
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By leveraging data from analogous compounds and outlining a robust experimental protocol, we have established a strong predictive and practical foundation for researchers. The zwitterionic nature of the molecule and the profound influence of pH on its aqueous solubility are key takeaways that must be at the forefront of any formulation strategy.
The next logical step for any research team is to implement the shake-flask protocol outlined herein to generate precise, quantitative solubility data in a range of pharmaceutically relevant solvents and pH conditions. This empirical data will be invaluable for pre-formulation studies, enabling the rational design of dosage forms with optimal biopharmaceutical properties. A thorough understanding of solubility is not just a regulatory requirement; it is the scientific bedrock upon which successful drug development is built.
References
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
-
Asahi Kasei Finechem Co., Ltd. (n.d.). Tranexamic acid|Pharmaceutical Ingredients Business|Product Information. Retrieved from [Link]
-
AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]
-
Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved from [Link]
-
BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
DailyMed. (n.d.). GABAPENTIN. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). Description and Solubility. Retrieved from [Link]
-
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]
-
PubChem. (n.d.). Gabapentin. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]
Sources
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- 2. Tranexamic Acid | 1197-18-8 [chemicalbook.com]
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- 4. Description and Solubility - G [drugfuture.com]
- 5. Gabapentin | C9H17NO2 | CID 3446 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. quora.com [quora.com]
- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
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- 11. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Strategic Procurement of 2-(4-aminocyclohexyl)acetic Acid for Advanced Research Applications
An In-Depth Technical Guide for Researchers
This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the selection, handling, and application of 2-(4-aminocyclohexyl)acetic acid. Moving beyond a simple supplier list, this document delves into the critical technical considerations that underpin reproducible and groundbreaking research.
Introduction: Understanding the Core Moiety
This compound is a non-proteinogenic amino acid analog that has garnered significant interest in medicinal chemistry and drug development. Its unique alicyclic scaffold provides a rigid, three-dimensional structure that can be exploited to probe receptor binding pockets and to develop novel therapeutic agents. The presence of both a primary amine and a carboxylic acid functional group allows for versatile chemical modifications, making it a valuable building block for combinatorial chemistry and peptide synthesis.
The cyclohexane ring exists as a mixture of cis and trans diastereomers. The spatial orientation of the amino and acetic acid groups is critical for biological activity, and the choice of isomer is a key consideration in experimental design. This guide will explore the implications of isomeric purity and provide a roadmap for sourcing high-quality material.
Commercial Supplier Landscape: A Comparative Analysis
The procurement of this compound for research purposes necessitates a thorough evaluation of commercial suppliers. The quality and characterization of the starting material directly impact the validity and reproducibility of experimental results. Below is a comparative analysis of prominent suppliers offering this compound.
Table 1: Comparative Analysis of Commercial Suppliers for this compound
| Supplier | Product Name/CAS Number | Isomeric Form | Purity | Notes |
| Sigma-Aldrich | 2-[(1r,4r)-4-aminocyclohexyl]acetic acid hydrochloride (CAS: 76325-96-7)[1] | trans hydrochloride salt | 95% | Stored at 2-8°C. Certificate of Analysis available. |
| BenchChem | trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride (CAS: 76325-96-7)[2] | trans hydrochloride salt | Not specified | For research use only.[2] A key precursor in the synthesis of soluble epoxide hydrolase (sEH) inhibitors.[2] |
| Matrix Fine Chemicals | 2-[(1S,4S)-4-AMINOCYCLOHEXYL]ACETIC ACID (CAS: 1197-54-2)[3] | cis | Not specified | IUPAC name: cis-4-Aminocyclohexaneacetic acid.[3] |
| Advanced ChemBlocks | This compound (Catalog ID: S82592) | Not specified | 97%[4] | MDL: MFCD01995053.[4] |
| ChemScene | This compound (CAS: 1197-54-2)[5] | Not specified | Not specified | Stored at 4°C, protected from light.[5] |
| BLD Pharm | This compound (CAS: 1197-54-2)[6] | Not specified | Not specified | Requires cold-chain transportation.[6] |
| J&K Scientific | This compound (CAS: 1197-54-2)[7] | Not specified | Not specified | Certificate of Analysis not readily available online.[7] |
| Anax Laboratories | This compound (CAS: 1197-54-2) | Not specified | Not specified | Inquire for details.[8] |
| Simson Pharma | trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride (CAS: 76325-96-7) | trans hydrochloride salt | Not specified | Accompanied by a Certificate of Analysis. |
Quality Control and Specification Analysis: A Researcher's Due Diligence
The selection of a supplier should not be based solely on price and availability. A meticulous review of the supplier's technical data is paramount. The following workflow outlines the critical steps in qualifying a new lot of this compound.
The Imperative of Isomeric Purity
As previously mentioned, the cis and trans isomers of this compound can elicit different biological responses. It is crucial to source the isomer that is relevant to your research goals. If the stereochemistry is not defined by the supplier, it is essential to request this information or perform in-house analysis.
Deconstructing the Certificate of Analysis (CofA)
The Certificate of Analysis is a formal document that certifies that the product meets its predetermined specifications. A comprehensive CofA should include:
-
Identity Confirmation: Typically confirmed by ¹H NMR and ¹³C NMR spectroscopy. The spectral data should be consistent with the structure of this compound. For the trans isomer, characteristic coupling constants (J = 10–12 Hz) for the diaxial protons are expected.[2]
-
Purity Assessment: Commonly determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥95% is generally acceptable for most research applications, but high-impact studies may require ≥98%.
-
Residual Solvents: Analysis by GC-Headspace to quantify any remaining solvents from the synthesis and purification process.
-
Water Content: Determined by Karl Fischer titration.
-
Elemental Analysis: To confirm the elemental composition of the compound.
Supplier Qualification Workflow
The following diagram illustrates a logical workflow for selecting and qualifying a supplier for this compound.
Caption: Workflow for Supplier Selection and Qualification.
Experimental Protocols: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound.
General Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood, especially when dealing with the powdered form.
-
Weighing: Use an analytical balance in a draft-shielded enclosure.
-
Dissolution: The compound's solubility will depend on the specific salt form and pH. The hydrochloride salt is generally soluble in water.
Storage Conditions
-
Temperature: As recommended by the supplier, typically 2-8°C or 4°C[5].
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, especially if the compound is sensitive to air or moisture.
-
Light: Protect from light[5]. Store in an amber vial or a light-blocking container.
The decision tree below provides a guide for the appropriate handling and storage of the compound.
Caption: Decision Tree for Handling and Storage.
Research Applications and Significance
This compound and its derivatives are valuable tools in various research areas:
-
Medicinal Chemistry: As a key intermediate in the synthesis of soluble epoxide hydrolase (sEH) inhibitors for the potential treatment of inflammatory diseases.[2]
-
Peptide Chemistry: As an unnatural amino acid to introduce conformational rigidity into peptides.
-
Organic Synthesis: As a versatile building block for the construction of complex molecules.[2]
The rigid trans-cyclohexyl backbone can impart favorable conformational properties to drug candidates, making it a desirable scaffold in drug design.[2]
Conclusion
The selection of a commercial supplier for this compound is a critical step that can significantly impact research outcomes. A thorough evaluation of the supplier's technical documentation, with a keen eye on isomeric purity and the completeness of the Certificate of Analysis, is essential. By following a systematic approach to supplier qualification and adhering to proper handling and storage protocols, researchers can ensure the quality and integrity of their starting materials, thereby laying a solid foundation for reproducible and impactful science.
References
-
J&K Scientific. This compound | 1197-54-2. [Link]
-
Matrix Fine Chemicals. 2-[(1S,4S)-4-AMINOCYCLOHEXYL]ACETIC ACID | CAS 1197-54-2. [Link]
-
Advanced ChemBlocks. This compound. [Link]
-
precisionFDA. This compound. [Link]
-
PubChem. This compound. [Link]
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- 3. 2-[(1S,4S)-4-AMINOCYCLOHEXYL]ACETIC ACID | CAS 1197-54-2 [matrix-fine-chemicals.com]
- 4. This compound 97% | CAS: 1197-54-2 | AChemBlock [achemblock.com]
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- 6. 1197-54-2|this compound|BLD Pharm [bldpharm.com]
- 7. jk-sci.com [jk-sci.com]
- 8. anaxlab.com [anaxlab.com]
An In-Depth Technical Guide to the Stereochemistry of 2-(4-aminocyclohexyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spatial arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. In drug development, understanding and controlling the stereoisomerism of a lead compound is paramount, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the stereochemistry of 2-(4-aminocyclohexyl)acetic acid, a key building block in medicinal chemistry. We will delve into the nuances of its cis and trans diastereomers, the conformational dynamics of the cyclohexane ring, and the chirality leading to enantiomeric pairs. This document will further detail the analytical methodologies essential for the separation and characterization of these stereoisomers, providing field-proven insights into experimental design and data interpretation.
Introduction: The Critical Role of Stereochemistry in Drug Design
The "chiral switch," the move from a racemic mixture to a single enantiomer drug, has become a significant trend in the pharmaceutical industry. This shift is driven by the understanding that stereoisomers of a drug can have different pharmacokinetic and pharmacodynamic properties.[1][2] One enantiomer might be responsible for the therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[1][3] Therefore, a thorough characterization of a molecule's stereochemistry is not merely an academic exercise but a crucial step in developing safer and more effective medicines.[1][4]
This compound is a valuable scaffold in the synthesis of pharmacologically active compounds, including inhibitors of soluble epoxide hydrolase (sEH) for treating inflammatory conditions.[5] Its rigid cyclohexane backbone can impart favorable conformational properties to drug candidates.[5] The molecule possesses multiple stereogenic centers, giving rise to a set of stereoisomers with distinct three-dimensional structures. This guide will systematically explore these stereochemical aspects.
Isomerism in this compound
The stereochemistry of this compound is defined by two key features: the substitution pattern on the cyclohexane ring, which leads to cis and trans diastereomers, and the presence of chiral centers, which results in enantiomers.
Cis/Trans Diastereomerism
The relative orientation of the amino group and the acetic acid side chain on the cyclohexane ring gives rise to cis and trans isomers.
-
Cis isomer: The amino and acetic acid groups are on the same side of the ring.
-
Trans isomer: The amino and acetic acid groups are on opposite sides of the ring.
This diastereomerism significantly impacts the molecule's overall shape and its ability to interact with biological targets.
Conformational Analysis: The Chair Conformation
The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize steric and torsional strain.[6] In this conformation, the substituents can occupy two distinct positions:
-
Axial (a): Perpendicular to the general plane of the ring.
-
Equatorial (e): In the general plane of the ring.[6]
The chair conformation can undergo a "ring flip," where axial substituents become equatorial and vice versa.[7] For substituted cyclohexanes, the two chair conformers are often not equivalent in energy.[8]
Expert Insight: The energetic preference for a substituent to occupy the equatorial position is a cornerstone of conformational analysis. This preference is primarily due to the avoidance of 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring.[8][9] The larger the substituent, the greater the steric strain and the stronger the preference for the equatorial position.[8]
For the trans-isomer of this compound, the most stable conformation will have both the amino and the acetic acid groups in the equatorial positions, minimizing steric hindrance. This diequatorial conformation is significantly more stable than the diaxial conformation. In the cis-isomer, one substituent must be axial while the other is equatorial. The larger group will preferentially occupy the equatorial position to minimize 1,3-diaxial strain.
Separation and Characterization of Stereoisomers
The synthesis of this compound, often starting from 4-nitrophenylacetic acid via catalytic hydrogenation, typically yields a mixture of cis and trans isomers.[5][10][11] The separation and characterization of these isomers are critical for downstream applications.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of enantiomers.[12][13] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Methodology:
Table 1: Exemplar Chiral HPLC Protocol
| Parameter | Specification | Rationale |
| Column | Polysaccharide-based CSP (e.g., Chiralpak® series) | These CSPs, often derivatives of cellulose or amylose, have broad applicability for resolving a wide range of chiral compounds, including amines and carboxylic acids.[14] |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (TFA) | A non-polar mobile phase is typically used with polysaccharide CSPs. TFA is often added to improve peak shape for acidic and basic analytes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 210 nm | The carboxyl group provides sufficient UV absorbance for detection. |
Expert Insight: Method development in chiral HPLC is often empirical.[13] Screening different CSPs and mobile phase compositions is crucial for achieving optimal separation. The choice of a polysaccharide-based CSP is a robust starting point due to their proven success in resolving a wide variety of chiral molecules.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the stereochemistry of cyclic compounds.[6] Both ¹H and ¹³C NMR provide critical information about the relative orientation of substituents.
¹H NMR Spectroscopy:
-
Chemical Shifts: Axial and equatorial protons have different chemical environments and thus different chemical shifts. Equatorial protons are typically deshielded (appear at a higher ppm) compared to their axial counterparts.[15]
-
Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. Large coupling constants (typically 10-13 Hz) are indicative of a trans-diaxial relationship between protons.
¹³C NMR Spectroscopy:
The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the stereochemistry of the substituents.[16]
Protocol for NMR Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., D₂O, CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra, as well as 2D correlation spectra (e.g., COSY, HSQC) for unambiguous signal assignment.
Trustworthiness: The combination of ¹H and ¹³C NMR data, particularly the analysis of coupling constants and chemical shifts, provides a self-validating system for the assignment of cis and trans isomers.[6] For instance, the observation of large trans-diaxial couplings in the ¹H NMR spectrum of the trans-isomer provides strong evidence for the diequatorial arrangement of the substituents.[5]
X-ray Crystallography
X-ray crystallography provides the most definitive determination of a molecule's three-dimensional structure in the solid state.[17][18] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise spatial arrangement of atoms.[17][19]
Experimental Workflow:
Caption: Workflow for X-ray Crystallography.
Expert Insight: While powerful, obtaining single crystals suitable for X-ray diffraction can be a significant challenge. The crystallization process is often a matter of trial and error, screening various solvents, temperatures, and crystallization techniques. However, the unambiguous structural information it provides is invaluable for confirming stereochemical assignments.[20]
The Impact of Stereochemistry on Pharmacological Activity
The distinct three-dimensional shapes of the stereoisomers of this compound can lead to significant differences in their biological activity.[2][4] The interaction between a drug and its biological target is highly specific, often likened to a "lock and key" model.[1]
Caption: Drug-Receptor Interaction Specificity.
The precise orientation of the amino and acetic acid functional groups, dictated by the cis or trans configuration and the chair conformation, will determine the efficiency of binding to a target protein. Therefore, the synthesis and isolation of stereochemically pure isomers are essential for elucidating structure-activity relationships (SAR) and for developing drugs with improved therapeutic indices.[21]
Conclusion
The stereochemistry of this compound is a multifaceted topic with profound implications for its application in drug discovery and development. A comprehensive understanding of its cis/trans isomerism, conformational preferences, and chirality is essential for researchers in the field. The analytical techniques of chiral HPLC, NMR spectroscopy, and X-ray crystallography provide the necessary tools for the separation and unambiguous characterization of its stereoisomers. By applying these principles and methodologies, scientists can harness the specific properties of each stereoisomer to design and develop novel therapeutics with enhanced efficacy and safety.
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Conformational Analysis of Monosubstituted Cyclohexane. (n.d.). St. Paul's Cathedral Mission College. Retrieved January 13, 2026, from [Link]
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Ashenhurst, J. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. Retrieved January 13, 2026, from [Link]
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Charki, P., Cordier, M., et al. (2024, June 10). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. Retrieved January 13, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols: The Strategic Role of 2-(4-aminocyclohexyl)acetic Acid in the Synthesis of Cariprazine
Abstract
This comprehensive technical guide provides an in-depth exploration of the synthesis of Cariprazine, a third-generation antipsychotic, with a specific focus on the pivotal role of the key intermediate, trans-2-(4-aminocyclohexyl)acetic acid. This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative on the synthetic strategies, step-by-step experimental protocols, and the underlying chemical principles that govern the synthesis. We will delve into the causality behind experimental choices, provide robust and validated protocols, and present data in a clear and accessible format to empower researchers in their drug discovery and development endeavors.
Introduction to Cariprazine and its Synthesis
Cariprazine, marketed under the brand name Vraylar®, is an atypical antipsychotic medication approved for the treatment of schizophrenia and bipolar disorder.[1] Its unique pharmacological profile as a dopamine D2 and D3 receptor partial agonist, with a high selectivity for the D3 receptor, distinguishes it from other antipsychotics and is believed to contribute to its efficacy in treating a broad range of symptoms.[1]
The molecular architecture of Cariprazine features a central trans-cyclohexyl moiety that links the 2,3-dichlorophenylpiperazine pharmacophore to a dimethylurea functional group. The stereochemistry of the cyclohexane ring is crucial for the drug's activity, with the trans isomer being the therapeutically active form. A key building block for introducing this critical structural element is 2-(4-aminocyclohexyl)acetic acid and its derivatives.
The synthesis of Cariprazine can be conceptually divided into three main stages:
-
Formation of the core intermediate: Synthesis of trans-2-(4-aminocyclohexyl)acetic acid or its ester derivative.
-
Assembly of the piperazine side chain: Coupling of the core intermediate with 1-(2,3-dichlorophenyl)piperazine.
-
Urea formation: Introduction of the N,N-dimethylurea moiety.
This guide will focus on a common and industrially relevant synthetic route, highlighting the preparation and utilization of trans-2-(4-aminocyclohexyl)acetic acid.
Synthesis of the Key Intermediate: trans-2-(4-aminocyclohexyl)acetic acid
The synthesis of trans-2-(4-aminocyclohexyl)acetic acid is a critical step that establishes the necessary stereochemistry for the final drug substance. A widely employed and scalable method involves the catalytic hydrogenation of 4-nitrophenylacetic acid.[2][3] This transformation is typically performed in a two-step sequence within a single reactor to maximize the yield of the desired trans isomer.
Rationale for the Two-Step Hydrogenation
The preferential formation of the trans isomer is achieved by carefully controlling the reaction conditions. The process leverages the differential reactivity of the nitro group and the aromatic ring to hydrogenation.
-
Step 1: Nitro Group Reduction: The initial, milder hydrogenation step selectively reduces the nitro group to an amine. This is typically carried out at a lower temperature and pressure.
-
Step 2: Aromatic Ring Hydrogenation: Following the reduction of the nitro group, the reaction conditions are intensified (higher temperature and pressure) to facilitate the saturation of the aromatic ring. This stepwise approach has been shown to favor the formation of the thermodynamically more stable trans isomer.[2]
Experimental Protocol: Synthesis of trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride
This protocol is adapted from established industrial processes and provides a robust method for the synthesis of the ethyl ester hydrochloride salt of the title compound.[2][3][4]
Materials:
-
4-Nitrophenylacetic acid
-
10% Palladium on carbon (Pd/C) catalyst (50% wet)
-
Deionized water
-
Ethanol
-
30% Hydrochloric acid in ethanol
-
Acetonitrile
-
Hydrogen gas
-
Nitrogen gas
Equipment:
-
Hydrogenation reactor (autoclave) equipped with temperature and pressure controls
-
Distillation apparatus
-
Crystallization vessel with cooling capabilities
-
Filtration apparatus
Procedure:
-
Reactor Charging: Charge the hydrogenation reactor with deionized water and 4-nitrophenylacetic acid under a nitrogen atmosphere.
-
Catalyst Addition: Prepare a slurry of 10% Pd/C in deionized water and add it to the reactor.
-
Step 1 Hydrogenation (Nitro Reduction): Pressurize the reactor with hydrogen gas to 0.1-0.6 bar and maintain the temperature between 40-50°C. Monitor hydrogen uptake until the reaction slows significantly, indicating the completion of the nitro group reduction.[2][3]
-
Step 2 Hydrogenation (Ring Saturation): Increase the hydrogen pressure to 1-4 bar and the temperature to 50-60°C. Continue the hydrogenation until hydrogen uptake ceases.[2][3]
-
Catalyst Removal: Cool the reactor and vent the hydrogen. Purge with nitrogen. Filter the reaction mixture to remove the Pd/C catalyst.
-
Solvent Exchange and Esterification: Concentrate the aqueous solution by distillation. Add ethanol and 30% ethanolic HCl. Heat the mixture to reflux for 1-3 hours to facilitate esterification.[4]
-
Crystallization: Distill off the ethanol under vacuum. Add acetonitrile to the residue and distill again to remove residual water. Cool the resulting acetonitrile slurry to -5 to 0°C to induce crystallization of the product.[2]
-
Isolation and Drying: Filter the crystalline product, wash with cold acetonitrile, and dry under vacuum to yield trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride.
| Parameter | Value | Reference |
| Starting Material | 4-Nitrophenylacetic acid | [2] |
| Catalyst | 10% Pd/C | [2] |
| Step 1 Temperature | 40-50 °C | [2][3] |
| Step 1 Pressure | 0.1-0.6 bar | [2][3] |
| Step 2 Temperature | 50-60 °C | [2][3] |
| Step 2 Pressure | 1-4 bar | [2][3] |
| Esterification Reagent | Ethanolic HCl | [4] |
| Crystallization Solvent | Acetonitrile | [2] |
| Expected Yield | High | [2] |
| Isomer Ratio | Predominantly trans | [2] |
Table 1: Key Parameters for the Synthesis of trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride.
Assembly of the Cariprazine Backbone
With the key trans-cyclohexyl intermediate in hand, the next stage involves coupling it with the 1-(2,3-dichlorophenyl)piperazine side chain. This is typically achieved through a reductive amination reaction.
Reductive Amination Strategy
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. The process involves the reaction of a carbonyl compound (an aldehyde in this case) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
To utilize this strategy, the carboxylic acid of the core intermediate is first converted to an aldehyde.
Experimental Protocol: Synthesis of Cariprazine
This protocol outlines the conversion of the trans-2-(4-aminocyclohexyl)acetic acid derivative to an intermediate aldehyde, followed by reductive amination and subsequent urea formation.
Materials:
-
trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride
-
Diisobutylaluminum hydride (DIBAL-H)
-
1-(2,3-Dichlorophenyl)piperazine
-
Sodium triacetoxyborohydride
-
Dimethylcarbamoyl chloride
-
Triethylamine or other suitable base
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
n-Heptane
Equipment:
-
Reaction flasks with stirring and temperature control
-
Apparatus for handling air-sensitive reagents (e.g., Schlenk line)
-
Chromatography equipment for purification (optional)
-
Apparatus for crystallization and filtration
Procedure:
-
Amine Protection (Optional but Recommended): The primary amine of trans-2-(4-aminocyclohexyl)acetic acid ethyl ester is often protected, for example, as a Boc-carbamate, to prevent side reactions during the subsequent reduction and coupling steps.
-
Ester Reduction to Aldehyde: The protected ethyl ester is selectively reduced to the corresponding aldehyde using a mild reducing agent such as DIBAL-H at low temperature (-78 °C) in an anhydrous solvent like THF or DCM. Careful control of stoichiometry and temperature is crucial to prevent over-reduction to the alcohol.
-
Reductive Amination: The crude aldehyde is then directly reacted with 1-(2,3-dichlorophenyl)piperazine in the presence of a reducing agent like sodium triacetoxyborohydride. This "one-pot" procedure is efficient and avoids the isolation of the often-unstable aldehyde intermediate.
-
Deprotection: If a protecting group was used, it is removed under appropriate conditions (e.g., acid-catalyzed cleavage for a Boc group).
-
Urea Formation: The resulting secondary amine is acylated with dimethylcarbamoyl chloride in the presence of a base (e.g., triethylamine or an inorganic base like sodium carbonate) in a solvent such as DCM.[5][6]
-
Work-up and Purification: The reaction mixture is washed with water and/or brine. The organic layer is dried and concentrated. The crude Cariprazine is then purified by crystallization, typically from a solvent/anti-solvent system like DCM/n-heptane, to yield the final product with high purity.[5][6]
Diagram 1: A simplified workflow for the synthesis of Cariprazine.
Analytical Characterization and Quality Control
Robust analytical methods are essential for monitoring the progress of the synthesis, characterizing intermediates, and ensuring the purity of the final Cariprazine product. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed for these purposes.
HPLC Method for Reaction Monitoring and Purity Assessment
A reverse-phase HPLC (RP-HPLC) method is typically used to separate Cariprazine from its starting materials, intermediates, and any potential impurities.
| Parameter | Typical Conditions | Reference |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | [7] |
| Mobile Phase | Acetonitrile and a buffer (e.g., ammonium acetate) | [8] |
| Flow Rate | 1.0 mL/min | [7] |
| Detection | UV at 216 nm | [7] |
| Column Temperature | 30 °C | [7] |
Table 2: A representative HPLC method for the analysis of Cariprazine.
This method can be adapted to monitor the disappearance of starting materials and the formation of products at each stage of the synthesis. For final product analysis, the method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.
Characterization of Intermediates and Final Product
In addition to HPLC, a suite of spectroscopic techniques should be used to confirm the identity and structure of the synthesized compounds:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the stereochemistry of the cyclohexane ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Conclusion
The synthesis of Cariprazine is a multi-step process that relies on the strategic use of key intermediates to construct the complex molecular architecture of the drug. This compound, and its derivatives, are indispensable building blocks that provide the crucial trans-cyclohexyl core. The successful synthesis of this intermediate with high stereoselectivity is paramount for the overall efficiency of the manufacturing process. The protocols and analytical methods described in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis of Cariprazine and related compounds. A thorough understanding of the underlying chemical principles and careful execution of the experimental procedures are essential for obtaining the final drug substance with the required purity and yield.
References
- European Patent Office. (2019). SYNTHESIS METHOD FOR CARIPRAZINE (EP 3845523 A1).
- Richter Gedeon Nyrt. (2014). Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl (EP2358661B1).
- Google Patents. (2021). Synthesis method for cariprazine (US20210300883A1).
- Richter Gedeon Nyrt. (2010). Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl (WO2010070368A1).
-
Quick Company. (n.d.). A Process For Preparation Of Cariprazine And Intermediates Thereof. [Link]
-
World Journal of Pharmaceutical Science and Research. (2025). development and validation of rp-hplc method for cariprazine in bulk and pharmaceutical dosage. [Link]
- Google Patents. (2021). Synthesis method for cariprazine (EP3845523A1).
-
Journal of Pharmaceutical and Biomedical Analysis. (2024). Analytical Approach Driven by Quality by Design (QBD) for the Development and Validation of an RP-HPLC Method of Cariprazine. [Link]
-
ResearchGate. (n.d.). The synthesis of the key intermediate of cariprazine a Retrosynthetic.... [Link]
-
SIELC Technologies. (n.d.). HPLC-MS Method for Analysis of Cariprazine on Primesep B Column. [Link]
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-
In-Pharm. (2024). RP-HPLC method for stability testing of cariprazine in bulk. [Link]
-
European Patent Office. (2009). PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCL. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2024). Stability indicating RP-HPLC method for estimation of cariprazine hydrochloride in human plasma. [Link]
- Google Patents. (n.d.). A process for the preparation of cariprazine hydrochloride (WO2019106490A1).
-
Thieme. (2016). A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[ trans -4-(3,3-Dimethylureido)cyclohexyl]acetic Acid. [Link]
-
ResearchGate. (n.d.). A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Quick Company. (n.d.). Process For The Preparation Of Trans N {4 [2 [4 (2,3 Dichlorophenyl) Piperazine 1 Yl] Ethyl] Cyclohexyl} N', N' Dimethylurea Hydrochloride. [Link]
-
ACG Publications. (2022). Identification, separation and mass spectral characterization of degradants in Cariprazine HCl by LC-MS/MS/QTOF. [Link]
- Google Patents. (n.d.). Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof (WO2019016828A1).
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Application Notes and Protocols for the Esterification of 2-(4-aminocyclohexyl)acetic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 2-(4-aminocyclohexyl)acetic Acid Esters
This compound and its ester derivatives are crucial intermediates in the synthesis of a variety of pharmacologically active compounds. Notably, they form the backbone of molecules targeting dopamine receptors, which are implicated in numerous neurological and psychiatric disorders such as schizophrenia, Parkinson's disease, and social phobia.[1] The ethyl ester of this compound, for instance, is a key precursor in the synthesis of Cariprazine, a dopamine D₂/D₃ receptor partial agonist.[1][2]
The esterification of the parent carboxylic acid is a fundamental transformation that serves two primary purposes in a synthetic workflow: it can act as a protective group for the carboxylic acid functionality, or it can be a key structural component of the final active pharmaceutical ingredient (API).[3][4][5] Given the presence of a primary amino group, a nucleophilic center, the selective esterification of the carboxylic acid requires a carefully considered approach.
This guide provides a detailed protocol for the direct esterification of this compound, focusing on the Fischer-Speier esterification method. We will delve into the mechanistic underpinnings of this reaction, the rationale behind the chosen conditions, and a step-by-step procedure for its successful implementation in a laboratory setting.
Core Principles: The Fischer-Speier Esterification of an Amino Acid
The Fischer-Speier esterification is a classic and cost-effective method for converting a carboxylic acid and an alcohol into an ester using an acid catalyst.[6][7] For an amino acid like this compound, this method is particularly advantageous due to its simplicity and the dual role of the acid catalyst.
The Mechanistic Pathway
The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role in activating the carboxylic acid towards nucleophilic attack by the alcohol.
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[8]
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl group.
-
Deprotonation: The protonated carbonyl of the ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Simultaneously, the acidic conditions protonate the primary amino group to form an ammonium salt.[9] This in-situ protection prevents the amino group from acting as a competing nucleophile and engaging in side reactions, such as amide formation. This elegant feature of the Fischer esterification obviates the need for a separate protection-deprotection sequence for the amino group, making the synthesis more atom-economical and efficient.[10]
Why Fischer Esterification?
While other esterification methods exist, such as those using coupling agents like DCC or employing protecting groups, the Fischer esterification is often preferred for amino acids for several reasons:
-
Simplicity and Cost-Effectiveness: The reagents—an alcohol and a strong acid catalyst like sulfuric or hydrochloric acid—are inexpensive and readily available.[6]
-
In-Situ Amine Protection: As mentioned, the acidic medium protects the amine functionality without additional synthetic steps.[9]
-
Thermodynamic Control: The reaction is reversible and thermodynamically controlled, which can lead to the most stable ester product, a desirable outcome in complex molecules.[7]
However, a key consideration is that the reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and/or by removing the water formed during the reaction.[3][11]
Experimental Protocol: Ethyl 2-(4-aminocyclohexyl)acetate Hydrochloride
This protocol details the synthesis of the ethyl ester of this compound as its hydrochloride salt. The use of ethanolic hydrogen chloride provides both the alcohol reactant and the acid catalyst.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | e.g., Sigma-Aldrich |
| Ethanol (anhydrous) | ≥99.5% | e.g., Merck |
| Acetyl chloride | Reagent grade | e.g., Acros Organics |
| Diethyl ether (anhydrous) | Laboratory grade | e.g., Fisher Scientific |
| Acetonitrile (optional, for crystallization) | HPLC grade | e.g., VWR Chemicals |
Equipment
-
Round-bottom flask (e.g., 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Reaction Setup and Procedure
Step 1: Preparation of Ethanolic HCl
Caution: This step should be performed in a well-ventilated fume hood. Acetyl chloride is corrosive and reacts violently with water.
-
To a round-bottom flask containing 100 mL of anhydrous ethanol, slowly add 7.3 mL of acetyl chloride dropwise while stirring in an ice bath. The acetyl chloride reacts with ethanol to generate anhydrous HCl in situ.
-
Rationale: Preparing anhydrous ethanolic HCl in situ is often more convenient and reliable than bubbling HCl gas through the solvent. The concentration of HCl can be controlled by the amount of acetyl chloride added.
-
Step 2: Esterification Reaction
-
To the freshly prepared ethanolic HCl solution, add 10.0 g of this compound.
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.[12]
-
Rationale: Heating the reaction mixture provides the necessary activation energy and increases the reaction rate. The reflux condition ensures that the reaction proceeds at a constant and optimal temperature without loss of solvent.
-
Step 3: Work-up and Isolation
-
After the reaction is complete (monitored by TLC or LC-MS if desired), allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess ethanol and HCl. This will likely result in a viscous oil or a semi-solid residue.
-
Add 50 mL of anhydrous diethyl ether to the residue and stir vigorously. The product, being a salt, is generally insoluble in diethyl ether and will precipitate as a solid.
-
Rationale: Diethyl ether is a non-polar solvent that helps to precipitate the polar hydrochloride salt of the amino acid ester, while some impurities may remain dissolved.
-
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with two portions of 25 mL of cold anhydrous diethyl ether to remove any residual impurities.
-
Dry the product under vacuum to obtain ethyl 2-(4-aminocyclohexyl)acetate hydrochloride as a white to off-white solid.
Step 4: (Optional) Recrystallization
-
For higher purity, the crude product can be recrystallized. A solvent system such as ethanol/acetonitrile can be effective.[13]
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add acetonitrile until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.
Expected Yield and Characterization
-
Yield: 65-85%[12]
-
Appearance: White to off-white crystalline solid
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Summary and Key Parameters
| Parameter | Value/Condition | Rationale |
| Substrate | This compound | The starting material containing the carboxylic acid to be esterified. |
| Reagent/Solvent | Anhydrous Ethanol | Acts as both the nucleophile and the reaction solvent. Using it in excess drives the equilibrium. |
| Catalyst | Anhydrous Hydrogen Chloride (HCl) | Protonates the carbonyl to activate it and protects the amino group by forming an ammonium salt. |
| Reactant Molar Ratio | Substrate:Alcohol | Alcohol is used in large excess as the solvent. |
| Reaction Temperature | Reflux (~78 °C) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4-6 hours | Sufficient time for the reaction to reach completion or equilibrium.[12] |
| Work-up | Evaporation followed by precipitation | Removes volatile components and isolates the product salt from the reaction mixture. |
| Product Form | Hydrochloride salt | The acidic conditions result in the formation of the ammonium hydrochloride salt of the amino ester. |
Visualizing the Process
Fischer Esterification Mechanism
Sources
- 1. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 2. CN106565510B - The preparation method of trans 4- Amino-cyclohexvls acetic ester derivative - Google Patents [patents.google.com]
- 3. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]
- 6. reddit.com [reddit.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. Reactions of α-Amino Acids : Carboxylic Acid Esterification [ns1.almerja.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride-Academax [academax.com]
- 13. EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl - Google Patents [patents.google.com]
Application Note: Unambiguous Stereochemical Assignment of cis- and trans-2-(4-aminocyclohexyl)acetic acid using Multi-dimensional NMR Spectroscopy
Introduction: The Critical Role of Stereochemistry
In the landscape of pharmaceutical research and drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount factor governing biological activity, efficacy, and safety. Diastereomers, such as the cis and trans isomers of substituted cyclohexanes, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to definitively assign the stereochemistry of drug candidates and intermediates is not merely an academic exercise but a critical component of regulatory compliance and successful drug design.
2-(4-aminocyclohexyl)acetic acid is a gamma-aminobutyric acid (GABA) analogue scaffold, with its isomers representing distinct spatial arrangements of the amino and acetic acid functionalities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously differentiate between the cis and trans isomers of this compound. We will delve into the theoretical underpinnings, present detailed experimental protocols, and offer a systematic approach to data interpretation, leveraging 1D and 2D NMR techniques to provide unequivocal structural elucidation.
Theoretical Foundation: Exploiting Conformational Rigidity
The differentiation of cis and trans isomers of substituted cyclohexanes by NMR is rooted in the molecule's conformational behavior. The cyclohexane ring predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain.[1] In this conformation, substituents are oriented in one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring).[2]
-
trans-Isomer: For a 1,4-disubstituted cyclohexane, the thermodynamically most stable conformation for the trans isomer places both substituents in the equatorial position (diequatorial). This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that occur when bulky groups occupy axial positions.[3]
-
cis-Isomer: The cis isomer must have one substituent in an axial position and the other in an equatorial position (axial-equatorial). The ring can flip between two chair conformers, but one will always be axial and the other equatorial.[4]
These distinct conformational preferences create unique magnetic environments for the nuclei within each isomer, which can be precisely measured by NMR. The key diagnostic parameters are chemical shifts (δ), spin-spin coupling constants (J), and through-space Nuclear Overhauser Effects (NOEs).
The Power of Proton Coupling Constants (³JHH)
The magnitude of the vicinal (three-bond) proton-proton coupling constant (³JHH) is highly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[5][6] In a rigid chair conformation, this provides a powerful diagnostic tool:
-
Axial-Axial (Jaa) Coupling: Protons in a 1,2-diaxial relationship have a dihedral angle of ~180°, resulting in a large coupling constant, typically in the range of 10–13 Hz .[7]
-
Axial-Equatorial (Jae) and Equatorial-Equatorial (Jee) Coupling: These relationships involve dihedral angles of ~60°, leading to small coupling constants, typically 2–5 Hz .[7]
The presence or absence of large Jaa couplings for the methine protons at C2 and C4 is the most definitive indicator for assigning the cis and trans stereochemistry.
Chemical Shifts and the γ-Gauche Effect
The spatial orientation of substituents also influences chemical shifts. In ¹H NMR, equatorial protons are generally deshielded and appear at a lower field (higher ppm value) compared to their axial counterparts in an otherwise identical environment.[7]
In ¹³C NMR, the γ-gauche effect is a critical diagnostic tool. An axial substituent introduces steric compression on the carbons at the γ-position (three bonds away), causing a shielding effect that shifts their resonance upfield (to a lower ppm value) by approximately 4-6 ppm compared to the isomer where the substituent is equatorial.[4]
Nuclear Overhauser Effect (NOE) for Spatial Proximity
The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that detects protons that are close to each other (<5 Å), regardless of their bonding connectivity. In cyclohexane systems, strong NOEs are observed between protons in a 1,3-diaxial arrangement, providing definitive proof of their spatial relationship and, by extension, the ring's conformation.
Experimental Design and Protocols
Accurate and reproducible NMR data is contingent on meticulous sample preparation and the selection of appropriate NMR experiments.
Sample Preparation Protocol
-
Analyte & Solvent Selection: Weigh approximately 5-10 mg of the this compound isomer.[8] Due to the zwitterionic nature of the molecule, deuterated water (D₂O) is an excellent solvent. Alternatively, DMSO-d₆ can be used. Note that in D₂O, the labile protons of the amine (-NH₂) and carboxylic acid (-COOH) groups will exchange with deuterium and become invisible in the ¹H NMR spectrum, which simplifies the analysis of the cyclohexane ring protons.
-
Dissolution: Dissolve the sample in 0.6–0.7 mL of the chosen deuterated solvent in a clean vial.[9]
-
Filtration: To ensure magnetic field homogeneity and prevent line broadening, the sample must be free of particulate matter.[10] Filter the solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.[8]
-
Final Volume: Ensure the final sample height in the NMR tube is at least 4 cm to be properly positioned within the spectrometer's detection coil.[8]
NMR Data Acquisition Workflow
The following suite of experiments, performed on a 400 MHz or higher spectrometer, will provide a complete dataset for unambiguous assignment.
-
¹H NMR: A standard, high-resolution 1D proton spectrum is the starting point. It provides initial information on chemical shifts, multiplicities, and coupling constants.
-
¹³C NMR: A proton-decoupled 1D carbon spectrum reveals the number of unique carbon environments. The chemical shifts are highly sensitive to stereochemistry due to the γ-gauche effect.
-
COSY (Correlation SpectroscopY): This 2D experiment identifies protons that are spin-coupled to each other (typically over two or three bonds).[11] It is essential for tracing the proton connectivity around the cyclohexane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation).[11] It allows for the unambiguous assignment of carbon resonances.
-
NOESY (Nuclear Overhauser Effect SpectroscopY): This 2D experiment identifies protons that are close in space. It is the definitive experiment for confirming axial vs. equatorial orientations by observing 1,3-diaxial correlations.
The logical workflow for this analysis is depicted below.
Caption: Experimental workflow for isomer differentiation.
Data Interpretation: A Tale of Two Isomers
The following sections detail the expected NMR signatures for the trans and cis isomers of this compound, assuming a locked chair conformation for each.
The trans Isomer: Diequatorial Dominance
In its preferred conformation, both the amino and the carboxymethyl groups are equatorial. This means the protons at C2 and C4 (H2 and H4) are axial .
Caption: Predominant chair conformation of trans-2-(4-aminocyclohexyl)acetic acid.
-
¹H NMR Signature:
-
H2 and H4 Protons: Being axial, both H2 and H4 will be coupled to two adjacent axial protons. This will result in multiplets characterized by at least two large axial-axial (Jaa) couplings (~10-13 Hz). The signals for H2 and H4 will therefore appear as broad, complex multiplets, often described as a "triplet of triplets" or having a large width at half-maximum.
-
Other Protons: The spectrum will show a clear distinction between the upfield axial protons and the downfield equatorial protons of the cyclohexane ring.
-
-
¹³C NMR Signature:
-
With both substituents equatorial, the γ-gauche effect is absent. The ring carbons (C2, C6 and C3, C5) will appear at relatively downfield chemical shifts.
-
-
NOESY Signature:
-
Strong 1,3-diaxial NOE correlations will be observed between H2ax and H6ax, and between H4ax and the axial protons on C3 and C5. These correlations provide definitive proof of the axial orientation of H2 and H4.
-
The cis Isomer: An Axial-Equatorial Arrangement
The cis isomer will have one substituent axial and the other equatorial. Assuming the larger -CH₂COOH group occupies the equatorial position to minimize steric strain, the -NH₂ group will be axial. This places the H2 proton in an axial position and the H4 proton in an equatorial position.
Caption: A likely chair conformation of cis-2-(4-aminocyclohexyl)acetic acid.
-
¹H NMR Signature:
-
H4 Proton: Being equatorial, H4 will only have small Jae and Jee couplings to its neighbors. Its signal will be a narrow multiplet with no large coupling constants evident.
-
H2 Proton: Being axial, H2 will exhibit large Jaa couplings and appear as a broad multiplet , similar to the methine protons in the trans isomer.
-
The stark difference in the multiplicity and width of the H2 and H4 signals is the hallmark of the cis isomer.
-
-
¹³C NMR Signature:
-
The axial -NH₂ group will exert a γ-gauche effect on carbons C2 and C6. These carbons will be shielded and resonate at a significantly upfield (lower ppm) chemical shift compared to the trans isomer.
-
-
NOESY Signature:
-
The axial H2 proton will show strong 1,3-diaxial NOEs. The equatorial H4 proton will show NOEs to adjacent axial (H3ax, H5ax) and equatorial (H3eq, H5eq) protons. The absence of a 1,3-diaxial relationship for H4 confirms its equatorial position.
-
Summary of Diagnostic NMR Data
The key distinguishing features are summarized below for easy comparison.
Table 1: Key Diagnostic ¹H NMR Features
| Feature | trans-Isomer (diequatorial) | cis-Isomer (ax/eq) | Rationale |
|---|---|---|---|
| H2 Multiplet | Broad (large Jaa ~10-13 Hz) | Broad (large Jaa ~10-13 Hz) | H2 is axial in both stable conformers. |
| H4 Multiplet | Broad (large Jaa ~10-13 Hz) | Narrow (small Jae/Jee ~2-5 Hz) | H4 is axial in trans but equatorial in cis. (Key Differentiator) |
Table 2: Key Diagnostic ¹³C and NOESY Features
| Feature | trans-Isomer (diequatorial) | cis-Isomer (ax/eq, -NH₂ axial) | Rationale |
|---|---|---|---|
| ¹³C Shift (C2, C6) | Downfield | Upfield (by ~4-6 ppm) | γ-gauche effect from axial -NH₂ group. (Key Differentiator) |
| NOESY | Strong H4ax ↔ H(3/5)ax NOEs | No strong H4eq ↔ H(3/5)ax NOEs | Confirms spatial orientation of H4. |
Conclusion
NMR spectroscopy offers a powerful and definitive suite of tools for the stereochemical elucidation of the cis and trans isomers of this compound. By systematically analyzing key parameters—namely the vicinal proton-proton coupling constants, the γ-gauche effects in the ¹³C spectrum, and through-space NOE correlations—an unambiguous assignment can be made. The most direct diagnostic is the multiplicity of the H4 proton signal: a broad multiplet indicates the trans isomer, while a narrow multiplet signifies the cis isomer. This multi-faceted NMR approach provides the rigorous structural confirmation required for advancing compounds in the drug discovery and development pipeline, ensuring scientific integrity and supporting regulatory requirements.
References
- Vertex AI Search. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy.
- Vertex AI Search. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. American Chemical Society.
- Canadian Science Publishing. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes.
- Vertex AI Search.
- Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers.
- Organomation.
- YouTube. (2023). NMR 5: Coupling Constants.
- Benchchem. Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy.
- YouTube. (2024).
- Journal of the American Chemical Society. Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy.
- Sci-Hub. (1965). Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy.
- ResearchGate. (1979). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino.
- University College London.
- St. Paul's Cathedral Mission College. Conformational Analysis of Monosubstituted Cyclohexane.
- University of Ottawa. How to make an NMR sample.
- University of Minnesota Twin Cities. NMR Sample Preparation | College of Science and Engineering.
- OpenStax-CNX. (2011). NMR Spectroscopy of Stereoisomers.
- Harned Research Group. NMR and Stereochemistry.
- JEOL Ltd.
- Chemistry LibreTexts. (2024). 3.
- Benchchem. A Spectroscopic Guide to Differentiating Cis and Trans Isomers of Substituted Nitrocyclohexanes.
- ChemicalBook. 2-[(1s,4s)-4-aminocyclohexyl]acetic acid hydrochloride(61367-39-3) 1 H NMR.
- Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling.
- YouTube. (2020).
- ResearchGate. (2017). Which solvents I should use for taking NMR of amino acid?.
- PubMed Central. NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model.
- BLD Pharm. 2-((1r,4r)-4-Aminocyclohexyl)acetic acid.
- ResearchGate. (2024). Application of 1 J(C,H)
- SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC).
- ACS Publications. (2024). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra.
- Pediaa. (2019). Difference Between Cis and Trans Cyclohexane.
- Chemistry Stack Exchange. (2020). How to identify cis and trans forms of cyclohexane.
- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- University of California, Los Angeles. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS.
- ResearchGate. (2024).
- Wikipedia.
- ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... | Download Table.
- YouTube. (2015). Determining cis/trans on cyclohexanes.
- ResearchGate. 1 H and 13 C NMR chemical shifts (ppm) of the Schiff bases 1 -3 (in CD 3 OD).
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042).
- PubChem. This compound | C8H15NO2 | CID 300537.
- YouTube. (2018). Cis Trans Geometric Isomers for Alkenes and Cyclohexane.
- PubMed. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins.
- Sigma-Aldrich. 2-[(1r,4r)-4-aminocyclohexyl]acetic acid hydrochloride.
- MDPI.
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- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Application Note & Protocol: Quantitative Analysis of 2-(4-aminocyclohexyl)acetic acid in Human Plasma by LC-MS/MS
Abstract
This document provides a comprehensive guide for the quantitative analysis of 2-(4-aminocyclohexyl)acetic acid in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). As a molecule of interest in pharmaceutical development, robust and reliable analytical methods are paramount. This application note details a complete workflow, from sample preparation to method validation, grounded in established scientific principles to ensure data integrity and reproducibility. The protocols are designed for researchers, scientists, and drug development professionals requiring a sensitive and selective assay for pharmacokinetic or other bioanalytical studies.
Introduction
This compound is a key structural motif found in several pharmacologically active compounds. Its zwitterionic nature, containing both a primary amine and a carboxylic acid functional group, presents unique challenges for bioanalysis.[1][2][3] The polarity of the molecule can lead to poor retention on traditional reversed-phase liquid chromatography columns and potential matrix effects in complex biological samples like plasma.[4][5]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the requisite sensitivity and specificity for accurately quantifying low concentrations of such small molecules in biological matrices.[6][7] This is achieved by combining the separation power of high-performance liquid chromatography (HPLC) with the precise detection of tandem mass spectrometry. Electrospray ionization (ESI) is particularly well-suited for polar molecules like this compound, as it is a "soft" ionization technique that typically produces a protonated molecular ion ([M+H]⁺) with minimal fragmentation, ideal for quantitative analysis.[8][9][10]
This guide provides a step-by-step protocol for a robust LC-MS/MS method, including an in-depth discussion of the rationale behind key experimental choices. Furthermore, it outlines the necessary steps for method validation in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), to ensure the generation of high-quality, reliable data.[11][12]
Experimental Workflow
The overall analytical workflow is designed to ensure efficient extraction, optimal chromatographic separation, and sensitive detection of the analyte. The process begins with sample preparation to isolate this compound from the plasma matrix, followed by LC separation and subsequent MS/MS detection.
Figure 1: Overall experimental workflow for the analysis of this compound.
Materials and Methods
Reagents and Materials
-
This compound reference standard (purity ≥98%)
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (sourced from an accredited supplier)
Sample Preparation Protocol
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[4][13]
Protocol:
-
Thaw human plasma samples and quality control (QC) samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50:50 methanol:water).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
Due to the polar nature of this compound, a hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode column is recommended to achieve adequate retention and separation from endogenous interferences.[4] The use of an acidic mobile phase modifier like formic acid ensures the analyte is protonated, which is beneficial for both retention and ESI sensitivity.[8][9]
| Parameter | Condition |
| LC System | High-performance or ultra-high-performance liquid chromatography system |
| Column | Mixed-mode or HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 95% B to 50% B over 3 minutes, hold for 1 minute, then return to 95% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
The analysis is performed in positive electrospray ionization mode, monitoring the transition of the protonated parent ion to a specific product ion in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.[6]
| Parameter | Setting |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | To be optimized experimentally |
| Analyte (C8H15NO2) | Precursor Ion (m/z): 158.1 -> Product Ion (m/z): TBD |
| Internal Standard (d4) | Precursor Ion (m/z): 162.1 -> Product Ion (m/z): TBD |
Results and Discussion
Expected Mass Spectra and Fragmentation
The protonated molecule of this compound ([M+H]⁺) has a theoretical m/z of 158.12. Upon collision-induced dissociation (CID) in the collision cell of the mass spectrometer, this precursor ion will fragment into characteristic product ions. The fragmentation pattern is predictable based on the molecule's structure. Common fragmentation pathways for molecules with similar functional groups involve the loss of small neutral molecules such as water (H₂O), ammonia (NH₃), and formic acid (HCOOH from the carboxylic acid group).[14][15][16]
A plausible fragmentation pathway is the loss of the carboxylic acid group as CO and H₂O, or the loss of the entire acetic acid side chain. Cleavage within the cyclohexyl ring is also possible, often initiated by ring-opening.[17][18]
Figure 2: Proposed fragmentation pathway for protonated this compound.
The most intense and stable product ion should be selected for quantification in the MRM transition to ensure maximum sensitivity and specificity.
Bioanalytical Method Validation
To ensure the reliability of the analytical data for regulatory submissions, the method must be validated according to guidelines from bodies like the FDA or the International Council for Harmonisation (ICH).[19][12][20] The validation should assess the following parameters:
| Parameter | Description |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma from multiple sources. |
| Accuracy and Precision | Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the measurements. These are determined by analyzing QC samples at multiple concentration levels in replicate. |
| Calibration Curve | A series of calibration standards are prepared to cover the expected concentration range. The curve should demonstrate a consistent relationship between concentration and response, typically with a correlation coefficient (r²) > 0.99. |
| Recovery | The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. |
| Matrix Effect | Assesses the influence of co-eluting endogenous compounds from the plasma on the ionization of the analyte. It is evaluated by comparing the response of the analyte in a post-extracted blank matrix to the response in a neat solution. |
| Stability | The stability of the analyte is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantitative analysis of this compound in human plasma. The combination of a well-designed sample preparation protocol, optimized chromatographic separation, and specific tandem mass spectrometry detection allows for reliable quantification suitable for regulated bioanalysis. Adherence to the outlined method validation principles will ensure the generation of high-quality data to support drug development programs.
References
-
Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. PubMed. Available at: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018. FDA. Available at: [Link]
-
USFDA guidelines for bioanalytical method validation. Slideshare. Available at: [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. FDA. Available at: [Link]
-
Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. ACS Publications. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. FDA. Available at: [Link]
-
Electrospray Ionization Ion Mobility Spectrometry of Amino Acids: Ion Mobilities and a Mass−Mobility Correlation. ACS Publications. Available at: [Link]
-
Influence of the amino acid composition on the ionization efficiencies of small peptides. PubMed. Available at: [Link]
-
Bioanalytical Method Development: Polar Compounds. BioPharma Services. Available at: [Link]
-
This compound | C8H15NO2. PubChem. Available at: [Link]
-
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]
-
Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS. YouTube. Available at: [Link]
-
LC-MS Sample Preparation: Techniques & Challenges. Opentrons. Available at: [Link]
-
LC-MS/MS Method To Analyze 20 Amino Acids. Bioprocess Online. Available at: [Link]
-
Featured method: Plasma amino acid LC-MS/MS analysis. CHUM. Available at: [Link]
-
Electrospray Ionization Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]
-
This compound | 1197-54-2. J&K Scientific. Available at: [Link]
-
Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. Springer Nature Experiments. Available at: [Link]
-
Mass spectrometric studies. I. Fragmentation of methyl cyclohexyl ether. ACS Publications. Available at: [Link]
-
2-[(1S,4S)-4-AMINOCYCLOHEXYL]ACETIC ACID | CAS 1197-54-2. Matrix Fine Chemicals. Available at: [Link]
-
mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis. Doc Brown's Chemistry. Available at: [Link]
-
C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis. Doc Brown's Chemistry. Available at: [Link]
-
Cas 2952-01-4,(cis-4-Aminocyclohexyl)acetic acid. LookChem. Available at: [Link]
-
-
The Main Fragmentation Reactions of Organic Compounds. Thieme. Available at: [Link]
-
-
Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | C10H20ClNO2. PubChem. Available at: [Link]
-
Mass Spectrometry: Cycloalkane Fragmentation. JoVE. Available at: [Link]
-
(trans-4-Aminocyclohexyl)acetic acid ethyl ester hydrochloride. CAS Common Chemistry. Available at: [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride
Introduction: Strategic Importance of a Versatile Building Block
trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride is a crucial intermediate in the pharmaceutical industry, serving as a foundational component for a variety of active pharmaceutical ingredients (APIs). Its rigid trans-cyclohexyl backbone imparts favorable conformational properties to drug candidates, making it a sought-after building block in medicinal chemistry.[1] Notably, it is a key precursor in the synthesis of novel soluble epoxide hydrolase (sEH) inhibitors, which are under investigation for treating inflammatory conditions.[1] This guide provides a comprehensive overview of a robust and scalable process for the synthesis of trans-2-(4-aminocyclohexyl)acetic acid hydrochloride, starting from 4-nitrophenylacetic acid. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, emphasizing safety, efficiency, and reproducibility at an industrial scale.
Synthetic Strategy: A Two-Step Catalytic Hydrogenation Approach
The most industrially viable and efficient route for the large-scale production of trans-2-(4-aminocyclohexyl)acetic acid hydrochloride is a two-step catalytic hydrogenation of 4-nitrophenylacetic acid.[1][2] This method is favored due to its high atom economy, the use of relatively inexpensive starting materials, and the ability to control the stereoselectivity of the reaction to favor the desired trans isomer.
The overall transformation can be visualized as follows:
Caption: Synthetic pathway for trans-2-(4-aminocyclohexyl)acetic acid hydrochloride.
Causality of Experimental Choices:
The two-step hydrogenation process is critical for maximizing the yield of the trans isomer.[2]
-
Step 1: Selective Nitro Group Reduction: The initial, milder hydrogenation step at a lower temperature (40-50°C) selectively reduces the nitro group to an amine without significantly affecting the aromatic ring.[1][2] This prevents the formation of unwanted byproducts and sets the stage for the subsequent stereoselective reduction.
-
Step 2: Aromatic Ring Hydrogenation: Increasing the temperature (50-60°C) and hydrogen pressure facilitates the saturation of the aromatic ring.[1][2] The conditions are optimized to favor the formation of the thermodynamically more stable trans isomer.
-
Catalyst Selection: Palladium on carbon (Pd/C) is the catalyst of choice for this transformation due to its high activity, selectivity, and ease of handling on a large scale.[1][2] While Raney Nickel has also been used, it is often more pyrophoric and can lead to a different isomer distribution.[2]
-
Hydrochloride Salt Formation: The final product is isolated as a hydrochloride salt to enhance its stability, improve its crystalline nature, and facilitate purification.[1]
Detailed Protocols
Part 1: Two-Step Catalytic Hydrogenation
Materials and Equipment:
-
High-pressure autoclave equipped with a mechanical stirrer, temperature and pressure controls, and a gas inlet/outlet.
-
4-Nitrophenylacetic acid
-
10% Palladium on carbon (Pd/C) catalyst (50% wet)
-
Deionized water
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Filtration unit (e.g., Nutsche filter)
-
Celite® or a similar filter aid
Safety Precautions:
-
4-Nitrophenylacetic acid: This compound is a skin and eye irritant and may be harmful if swallowed or inhaled.[3][4][5][6] Always handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4][5]
-
Palladium on Carbon (Pd/C): This catalyst is flammable, especially when dry, and can ignite in the presence of organic solvents and air.[7][8][9][10] It should always be handled under an inert atmosphere (e.g., nitrogen or argon) and never allowed to dry out completely.[8] Use explosion-proof equipment and ensure proper grounding to prevent static discharge.[7][10]
-
Hydrogen Gas: Hydrogen is a highly flammable and explosive gas.[11][12][13][14][15] All hydrogenation reactions must be conducted in a well-ventilated area, away from ignition sources, using equipment designed for high-pressure gas reactions.[11][12][13] Ensure the system is leak-tested with an inert gas before introducing hydrogen.[11]
Procedure:
-
Reactor Charging: Charge the autoclave with 4-nitrophenylacetic acid and deionized water.
-
Inerting: Seal the autoclave and purge the system with nitrogen gas several times to remove all oxygen.
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add a slurry of 10% Pd/C in deionized water to the reactor.
-
Step 1: Nitro Group Reduction:
-
Pressurize the reactor with hydrogen gas to 0.1-0.6 bar.
-
Heat the reaction mixture to 40-50°C while stirring vigorously.
-
Maintain these conditions until the hydrogen uptake ceases, indicating the complete reduction of the nitro group.
-
-
Step 2: Aromatic Ring Hydrogenation:
-
Increase the reactor temperature to 50-60°C.
-
Increase the hydrogen pressure to 1-4 bar.
-
Continue the reaction until hydrogen uptake stops, signifying the saturation of the aromatic ring.
-
-
Cooling and Catalyst Removal:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a bed of Celite® to remove the Pd/C catalyst. The filter cake must be kept wet with water at all times to prevent ignition.[8]
-
Part 2: Isolation and Purification of the trans Isomer
Materials and Equipment:
-
Reaction vessel with a reflux condenser and stirrer
-
Distillation apparatus
-
Crystallization vessel with cooling capabilities
-
Centrifuge or filtration unit
-
Ethanol
-
Concentrated Hydrochloric Acid (or ethanolic HCl)
-
Acetonitrile
Procedure:
-
Solvent Exchange: Transfer the filtrate from the hydrogenation step to a reaction vessel and distill off the water under reduced pressure. Add ethanol and continue the distillation to azeotropically remove any remaining water.
-
Esterification and Salt Formation:
-
To the ethanolic solution of the cis/trans amino acid mixture, add a slight excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 1-3 hours to facilitate the formation of the ethyl ester hydrochloride salt.[2]
-
-
Selective Crystallization:
-
Cool the reaction mixture to room temperature.
-
Add acetonitrile to the mixture. This solvent change is crucial as the trans isomer hydrochloride salt is significantly less soluble in acetonitrile than the cis isomer.[2]
-
Cool the mixture to 0-5°C and stir to induce crystallization.
-
-
Isolation and Drying:
-
Collect the precipitated solid by filtration or centrifugation.
-
Wash the crystals with cold acetonitrile to remove any remaining soluble cis isomer.
-
Dry the product under vacuum at a temperature not exceeding 60°C to obtain pure trans-2-(4-aminocyclohexyl)acetic acid hydrochloride.
-
Process Optimization and Troubleshooting
| Parameter | Recommended Range | Rationale and Optimization Notes |
| Hydrogenation Temperature (Step 1) | 40-50°C | Lower temperatures favor selective nitro group reduction. Temperatures above 50°C may lead to premature ring hydrogenation. |
| Hydrogenation Temperature (Step 2) | 50-60°C | Higher temperatures are required for aromatic ring saturation. Temperatures above 60°C may lead to increased byproduct formation. |
| Hydrogen Pressure (Step 2) | 1-4 bar | Sufficient pressure is needed for efficient ring hydrogenation. Higher pressures can be used but require more robust equipment. |
| Catalyst Loading | 5-10 wt% (dry basis) | Higher catalyst loading can increase reaction rates but also adds to the cost and filtration burden. |
| Crystallization Solvent | Acetonitrile | Acetonitrile has been shown to be highly effective in selectively precipitating the trans isomer hydrochloride salt.[2] |
| Crystallization Temperature | 0-5°C | Lower temperatures maximize the yield of the precipitated trans isomer. |
Analytical Characterization
Determining the cis/trans Isomer Ratio:
Accurate determination of the cis/trans isomer ratio is critical for quality control. Several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for distinguishing between cis and trans isomers.[1] The coupling constants (J-values) of the protons on the cyclohexane ring are diagnostic. trans isomers typically exhibit larger coupling constants (10-12 Hz) for the diaxial protons compared to cis isomers.[1] The ratio of the isomers can be determined by integrating the characteristic signals for each isomer.[16]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying geometric isomers. A suitable column, such as a C18 or a specialized column for isomer separation, should be used with an optimized mobile phase.
-
Gas Chromatography (GC): For volatile derivatives, GC can be an effective method for isomer separation. A polar capillary column is often required to achieve good resolution.
Logical Workflow for Synthesis and Analysis
Caption: Workflow for the synthesis and quality control of the final product.
Conclusion
The protocol described in this application note presents a reliable and scalable method for the synthesis of high-purity trans-2-(4-aminocyclohexyl)acetic acid hydrochloride. By carefully controlling the reaction conditions during the two-step hydrogenation and employing a selective crystallization process, the desired trans isomer can be obtained in good yield and high isomeric purity. Adherence to the outlined safety procedures is paramount for the successful and safe execution of this synthesis on a large scale.
References
- Honrel. (2025, February 27).
- Fisher Scientific. (2025, December 18).
- National Research Council. (1994, July). LCSS: PALLADIUM ON CARBON.
- Santa Cruz Biotechnology.
- What Should We Pay AttentionTo When Using Palladium Carbon C
- Apollo Scientific. (2022, September 16). Palladium on carbon, 2.
- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
- H.E.L Group. (2025, June 9).
- Fisher Scientific. (2025, December 19).
- Sigma-Aldrich. 4-Nitrophenylacetic acid ReagentPlus®, 99%.
- What are the safety precautions for operating a Hydrogen
- SAFETY D
- National Center for Biotechnology Information. PubChem Compound Summary for CID 4661, (4-Nitrophenyl)acetic acid.
- TSM TheSafetyMaster Private Limited. (2023, July 25). Understanding the Risks and Precautions of Handling Hydrogen in Industrial Environments.
- Interscan Corporation. (2024, August 7). Hydrogen (H2)
- Benchchem. trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride | 76325-96-7.
- Benchchem.
- Google Patents. (2010, June 24). WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
- Google Patents. (1974, October 1). US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
- ChemScene. TRANS-2-(4-AMINOCYCLOHEXYL)ACETIC ACID HCL | 76325-96-7.
- Poppe, L., et al. (2024, April 18).
- Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?.
- brainly.com. (2023, March 9).
- RSC Publishing.
- National Center for Biotechnology Information. (n.d.). Determination of Amide cis/trans Isomers in N-Acetyl-d-glucosamine.
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- 16. brainly.com [brainly.com]
Protecting the Amine: A Strategic Guide for 2-(4-aminocyclohexyl)acetic Acid in Synthesis
Introduction: Navigating the Synthetic Landscape of a Versatile Building Block
2-(4-aminocyclohexyl)acetic acid is a valuable bifunctional building block in medicinal chemistry and drug development, prized for its rigid cyclohexyl scaffold which can impart favorable pharmacokinetic properties to drug candidates. The presence of both a primary amine and a carboxylic acid, however, necessitates a carefully considered protecting group strategy to achieve chemoselectivity and ensure the success of multi-step syntheses. Unmasked, the nucleophilic amino group can interfere with reactions targeting the carboxylic acid, and vice-versa, leading to a cascade of undesired side products.
This in-depth guide provides a detailed exploration of orthogonal protecting group strategies for the amino functionality of this compound. We will delve into the practical application of the three most prevalent amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—offering not just step-by-step protocols, but also the underlying chemical rationale to empower researchers to make informed decisions for their specific synthetic campaigns.
The Principle of Orthogonality: A Chemist's Key to Selective Manipulation
In the synthesis of complex molecules with multiple functional groups, the concept of orthogonal protection is paramount.[1] This strategy employs protecting groups that can be selectively removed under distinct chemical conditions, without affecting other protecting groups within the molecule.[1][2] For this compound, this means we can shield the amino group, perform desired chemistry at the carboxylic acid terminus, and then selectively unveil the amine for subsequent reactions.
Figure 1: A conceptual workflow illustrating the principle of orthogonal protection for this compound.
The Workhorse: tert-Butoxycarbonyl (Boc) Protection
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry, lauded for its ease of installation and its stability under a wide range of conditions, yet readily cleaved under acidic conditions.[3]
Rationale for Boc Protection
The Boc group is an excellent choice for protecting the amino group of this compound, particularly when subsequent steps involve base-mediated reactions, nucleophilic additions, or catalytic hydrogenations. Its steric bulk effectively shields the amine from reacting. The deprotection with acid is clean, typically yielding the free amine, tert-butyl cation (which is scavenged or fragments to isobutene), and carbon dioxide.
Experimental Protocols
Protocol 1: Boc Protection of this compound
This protocol is adapted from standard procedures for the Boc protection of amino acids.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
Procedure:
-
Dissolve this compound (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium hydroxide (2.2 equiv) and stir until the starting material is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate (2 x volume) to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc-protected product.
Protocol 2: Deprotection of Boc-protected this compound
Materials:
-
N-Boc-2-(4-aminocyclohexyl)acetic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc-protected compound (1.0 equiv) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 equiv) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can often be used directly in the next step or neutralized with a base and extracted.
Figure 2: General scheme for Boc protection and deprotection.
The Classic Choice: Carboxybenzyl (Cbz) Protection
The Carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, was a cornerstone in the development of peptide synthesis.[1] It remains a highly valuable protecting group, particularly in solution-phase synthesis, due to its distinct deprotection conditions.
Rationale for Cbz Protection
The Cbz group offers an orthogonal protection strategy to the acid-labile Boc group. It is stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenation. This makes it an ideal choice when the synthetic route requires the use of strong acids or bases that would inadvertently remove a Boc group. The presence of the aromatic ring can also aid in the crystallization and purification of intermediates.
Experimental Protocols
Protocol 3: Cbz Protection of this compound (Schotten-Baumann Conditions)
This protocol is based on the classic Schotten-Baumann reaction for the acylation of amines.[4]
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 equiv) in a 1 M aqueous solution of sodium carbonate (2.5 equiv) with cooling in an ice bath.
-
While vigorously stirring the solution, add benzyl chloroformate (1.1 equiv) dropwise, ensuring the temperature remains below 5 °C.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Cbz-protected amino acid.
Protocol 4: Deprotection of Cbz-protected this compound
Materials:
-
N-Cbz-2-(4-aminocyclohexyl)acetic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-Cbz-protected compound (1.0 equiv) in methanol or ethanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.
Figure 3: General scheme for Cbz protection and deprotection.
The Solid-Phase Staple: 9-Fluorenylmethyloxycarbonyl (Fmoc) Protection
The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS). Its key feature is its lability to mild basic conditions, offering orthogonality to both acid-labile (Boc) and hydrogenation-labile (Cbz) protecting groups.
Rationale for Fmoc Protection
For syntheses requiring multiple, sequential steps, particularly those performed on a solid support, the Fmoc group is often the protector of choice. Its removal with a mild base like piperidine is rapid and clean, leaving acid-sensitive functionalities on the molecule intact. This allows for a three-dimensional orthogonal strategy where Boc can be used for side-chain protection and the final cleavage from the resin can be achieved with a strong acid like TFA.
Experimental Protocols
Protocol 5: Fmoc Protection of this compound
Materials:
-
This compound
-
9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 equiv) in a 10% aqueous sodium bicarbonate solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Fmoc-OSu (1.05 equiv) in acetone dropwise.
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Wash the aqueous solution with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the N-Fmoc protected product.
Protocol 6: Deprotection of Fmoc-protected this compound
Materials:
-
N-Fmoc-2-(4-aminocyclohexyl)acetic acid
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc-protected compound in DMF.
-
Add a 20% (v/v) solution of piperidine in DMF.
-
Stir the reaction at room temperature for 10-30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can often be taken to the next step directly, or the solvent can be removed under reduced pressure. The dibenzofulvene-piperidine adduct is typically removed during subsequent workup or purification steps.
Figure 4: General scheme for Fmoc protection and deprotection.
Comparative Analysis of Protecting Group Strategies
The choice of protecting group is a critical decision in the design of a synthetic route. The following table provides a comparative overview of the Boc, Cbz, and Fmoc protecting groups for the amino function of this compound.
| Characteristic | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Protection Reagent | (Boc)₂O | Cbz-Cl | Fmoc-OSu, Fmoc-Cl |
| Protection Conditions | Mildly basic | Basic (Schotten-Baumann) | Mildly basic |
| Deprotection Condition | Strong Acid (TFA, HCl) | Catalytic Hydrogenation (H₂/Pd-C) | Mild Base (Piperidine) |
| Orthogonality | Orthogonal to Cbz and Fmoc | Orthogonal to Boc and Fmoc | Orthogonal to Boc and Cbz |
| Key Advantages | - High stability to a wide range of reagents- Economical | - Stable to acidic and basic conditions- Can aid in crystallization | - Very mild deprotection conditions- Ideal for solid-phase synthesis |
| Potential Limitations | - Deprotection requires strong acid, which may not be suitable for acid-sensitive substrates. | - Incompatible with other reducible functional groups (e.g., alkynes, alkenes, nitro groups).- Safety concerns with H₂ gas and pyrophoric catalysts. | - Base-lability can be a limitation if strong bases are required in subsequent steps. |
Conclusion: A Strategic Approach to Synthesis
The successful synthesis of complex molecules derived from this compound hinges on the judicious selection and application of protecting groups. The Boc, Cbz, and Fmoc groups each offer a unique set of advantages and deprotection conditions, enabling a high degree of control and flexibility in synthetic design. By understanding the principles of orthogonal protection and the specific characteristics of each protecting group, researchers can confidently navigate the synthetic challenges and efficiently access their target molecules. This guide provides the foundational knowledge and practical protocols to empower chemists in their endeavors to create novel therapeutics and advance the field of drug discovery.
References
-
Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201. [Link]
- Barany, G., & Merrifield, R. B. (1979). Solid phase peptide synthesis. In The peptides (Vol. 2, pp. 1-284). Academic Press.
- Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]
-
Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409. [Link]
-
Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]
Sources
Application Note & Protocol: Palladium on Carbon (Pd/C) in the Synthesis of 2-(4-aminocyclohexyl)acetic Acid
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of palladium on carbon (Pd/C) as a heterogeneous catalyst for the synthesis of 2-(4-aminocyclohexyl)acetic acid. This compound is a critical precursor in the synthesis of tranexamic acid, an important antifibrinolytic agent.[1][2] This guide elucidates the underlying reaction mechanism, details a step-by-step experimental protocol, outlines key optimization parameters, and places a strong emphasis on the critical safety procedures required when handling pyrophoric Pd/C and high-pressure hydrogen gas.
Introduction: The Strategic Role of Pd/C in Cyclohexane Synthesis
The catalytic hydrogenation of aromatic compounds is a cornerstone of modern industrial chemistry, enabling the conversion of flat, aromatic rings into three-dimensional saturated structures. The synthesis of this compound from its aromatic precursor, 4-aminophenylacetic acid (or 4-nitrophenylacetic acid), is a classic example of this transformation's industrial significance.
Palladium on carbon (Pd/C) is the catalyst of choice for this reaction due to its exceptional efficiency, high activity under relatively mild conditions, and robustness.[3][4] As a heterogeneous catalyst, it offers significant practical advantages, including simple separation from the reaction mixture by filtration, which simplifies product purification and allows for potential catalyst recycling, aligning with the principles of green chemistry.[5] This application note aims to provide the scientific and practical foundation for successfully and safely implementing this crucial synthetic step.
Mechanistic Insights: The Pd/C Catalytic Cycle
The hydrogenation of an aromatic ring on a Pd/C surface is a complex, multi-step process that occurs at the solid-liquid-gas interface. Understanding this mechanism is key to controlling the reaction and optimizing for the desired outcome.
The generally accepted mechanism involves the following key stages[6][7]:
-
Hydrogen Activation: Gaseous hydrogen (H₂) adsorbs onto the surface of the palladium nanoparticles and undergoes dissociative chemisorption, breaking the H-H bond to form highly reactive palladium hydride (Pd-H) species on the catalyst surface.
-
Substrate Adsorption: The aromatic ring of the substrate (e.g., 4-aminophenylacetic acid) adsorbs onto the palladium surface through its π-electron system.
-
Stepwise Hydrogenation: The adsorbed aromatic ring undergoes a series of sequential hydrogen transfers from the palladium hydride species. This is a stepwise reduction, proceeding through various partially hydrogenated intermediates.
-
Product Desorption: Once the ring is fully saturated, the product, this compound, has a weaker affinity for the catalyst surface and desorbs back into the solvent, freeing the active site for the next catalytic cycle.
Caption: Pd/C Catalytic Hydrogenation Cycle.
A critical consideration in this synthesis is the formation of cis and trans stereoisomers. The desired product for applications like tranexamic acid is the trans isomer.[8] The ratio of these isomers can be influenced by reaction conditions, with some studies suggesting that a two-step hydrogenation process (first reducing the nitro group at lower pressure, then saturating the ring at higher pressure) can increase trans-selectivity.[9]
Optimizing Reaction Parameters
The success of the hydrogenation reaction hinges on the careful control of several key experimental variables. The interplay between these parameters determines the reaction rate, yield, purity, and stereoselectivity of the final product.
| Parameter | Typical Range | Causality and Field-Proven Insights |
| Catalyst Loading | 5-10 wt% (Pd/C to substrate) | Expertise: A higher loading increases the number of available active sites, accelerating the reaction. However, palladium is a precious metal, so loading is minimized in industrial settings. For lab scale, 5-10% offers a robust starting point.[10] Trustworthiness: Insufficient catalyst leads to incomplete or stalled reactions. |
| Hydrogen Pressure | 1 - 10 bar (15 - 145 psi) | Expertise: Pressure is the driving force of the reaction, as it increases the concentration of dissolved hydrogen in the solvent, thereby accelerating the rate of palladium hydride formation.[9][10] Trustworthiness: Higher pressures require specialized high-pressure reactors (autoclaves). Operating within the equipment's certified limits is a non-negotiable safety requirement. |
| Temperature | 20 - 60 °C | Expertise: Like most chemical reactions, the rate increases with temperature. However, excessive heat can promote side reactions, such as hydrogenolysis, or lead to catalyst deactivation. Mild temperatures are often sufficient and safer.[9][10] Trustworthiness: Monitoring temperature prevents thermal runaways, especially for exothermic hydrogenation reactions. |
| Solvent | Methanol, Ethanol, Water | Expertise: The solvent must fully dissolve the starting material to ensure efficient mass transport to the catalyst surface. Protic solvents like methanol or ethanol are common and effective.[9][10] Water can also be used, representing a greener solvent choice.[9] Trustworthiness: The solvent choice must be compatible with the reaction conditions and not react with the substrate or product. |
| Substrate | 4-Aminophenylacetic acid or 4-Nitrophenylacetic acid | Expertise: Starting with 4-nitrophenylacetic acid allows for a one-pot reduction of both the nitro group and the aromatic ring. The nitro group is typically reduced first under milder conditions before the more demanding ring saturation occurs.[9] This can be an efficient process but requires careful control to achieve the desired selectivity. |
Experimental Protocol: Synthesis of this compound
This protocol describes a representative lab-scale synthesis starting from 4-aminophenylacetic acid. Extreme caution must be exercised at all times.
Materials and Equipment
-
Reagents: 4-aminophenylacetic acid, 10% Palladium on Carbon (Pd/C, typically 50% wet with water), Methanol (reagent grade), Hydrogen gas (high purity), Argon or Nitrogen gas (high purity).
-
Equipment: High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a gas inlet, pressure gauge, and magnetic stirrer; Schlenk line or inert gas manifold; Buchner funnel and filter flask; Celite® or other filter aid; Rotary evaporator.
CRITICAL SAFETY PRECAUTIONS
-
Pyrophoric Catalyst: Pd/C, particularly after use when saturated with hydrogen, is highly pyrophoric and can ignite spontaneously upon exposure to air.[11] ALWAYS handle the catalyst in an inert atmosphere or as a wet slurry. Never add dry catalyst to a flammable solvent in the presence of air.[11] The filtered catalyst cake must be kept wet at all times and should be immediately quenched in a large volume of water for disposal.[11]
-
Flammable Gas: Hydrogen gas is highly flammable and forms explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Use explosion-proof equipment where necessary.[12]
-
Pressure: The reaction must be conducted in a vessel rated for the intended pressure. Regularly inspect the pressure vessel and gauges.
-
Personal Protective Equipment (PPE): Safety goggles with side shields, a flame-retardant lab coat, and appropriate gloves are mandatory.[13][14][15]
Step-by-Step Procedure
-
Reactor Charging:
-
Place 4-aminophenylacetic acid (1 equivalent) and a magnetic stir bar into the reactor vessel.
-
Add methanol as the solvent (e.g., 10-20 mL per gram of substrate).
-
-
Inerting the System (Oxygen Removal):
-
Seal the reactor vessel.
-
Connect the vessel to an inert gas line.
-
Pressurize the reactor with argon or nitrogen to ~2 bar, then vent the gas. Repeat this purge cycle at least 3-5 times to ensure all oxygen has been removed. This is a critical step to prevent an explosion.
-
-
Catalyst Addition:
-
In a separate beaker, weigh the 10% Pd/C catalyst (e.g., 0.05 - 0.10 g per gram of substrate).
-
Add a small amount of methanol to create a slurry.
-
Under a positive flow of inert gas, carefully transfer the catalyst slurry into the reactor vessel via a cannula or a funnel.
-
-
Hydrogenation Reaction:
-
Seal the reactor securely.
-
Purge the system with hydrogen gas 3-5 times in the same manner as the inert gas purge.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 5-10 bar).[10]
-
Begin vigorous stirring and heat to the target temperature (e.g., 30 °C) if required.
-
Monitor the reaction by observing the drop in hydrogen pressure on the gauge. The reaction is complete when hydrogen uptake ceases.
-
-
Reaction Work-up and Catalyst Filtration:
-
Cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure in the fume hood.
-
Purge the reactor with inert gas 3-5 times to remove all residual hydrogen.
-
Prepare a filtration setup (Buchner funnel with filter paper) and pre-wet a pad of Celite® on the filter paper with methanol.
-
Under a stream of inert gas , carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.
-
Wash the reactor and the filter cake with small portions of methanol to ensure complete product recovery.
-
CRITICAL: Do not allow the filter cake to dry.[11] Immediately transfer the Celite®/catalyst pad into a beaker filled with a large volume of water to quench its reactivity before disposal according to institutional guidelines.[11]
-
-
Product Isolation:
-
Combine the filtrate and washes.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
The resulting solid is the crude this compound, which may be a mixture of cis and trans isomers.
-
-
Purification (Optional):
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/acetone) to isolate the desired stereoisomer.[2]
-
Caption: Experimental Workflow for Pd/C Catalyzed Hydrogenation.
Conclusion
The Pd/C-catalyzed hydrogenation of 4-aminophenylacetic acid is a highly effective and industrially relevant method for producing this compound. Its success relies on a solid understanding of the catalytic mechanism and meticulous control over reaction parameters. However, the paramount consideration is safety. The pyrophoric nature of the Pd/C catalyst, especially post-reaction, and the high flammability of hydrogen demand rigorous adherence to safety protocols. By integrating the scientific principles and safety-conscious procedures outlined in this guide, researchers can confidently and securely leverage this powerful catalytic transformation.
References
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. [Link available through specific LCSS for Palladium on Carbon search results, e.g.
- Apollo Scientific. (2022).
- Carl ROTH. (n.d.).
- Honrel. (2025).
- Thermo Fisher Scientific. (2025).
- CN108424371B. (2020). The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
- Typology. (2023). How is tranexamic acid synthesised?.
-
Li, J., & Wu, X. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts, 11(10), 1198. [Link]
- WO2021111475A1. (2021). Process for preparing tranexamic acid.
- Sawa, M., et al. (2007). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Journal of the Indian Chemical Society, 84(11), 1133-1136.
- CN114181077B. (2022). Method for synthesizing tranexamic acid.
-
Li, Z., et al. (2015). An Improved and Practical Synthesis of Tranexamic Acid. Organic Process Research & Development, 19(6), 713-718. [Link]
- WO2010070368A1. (2010). Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
-
Monguchi, Y., et al. (2011). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry, 76(11), 4509-4514. [Link]
-
Tungler, A., et al. (2016). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 6(10), 8359-8364. [Link]
-
Zhang, X., et al. (2023). Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands. Nature Communications, 14(1), 3986. [Link]
-
Yoo, W., et al. (2010). Pd-Catalyzed Synthesis of Aryl Amines via Oxidative Aromatization of Cyclic Ketones and Amines with Molecular Oxygen. Organic Letters, 12(14), 3242-3245. [Link]
- IN201721018804A. (2018). Process For The Preparation Of Trans 4 Aminocyclohexyl Acetic Acid. Quick Company.
-
Ashenhurst, J. (2023). Catalytic Hydrogenation of Alkenes With Pd, Pt, and Other Metals. Master Organic Chemistry. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Catalytic Hydrogenation. [Link]
-
Reich, H. J. (n.d.). Catalytic Hydrogenation. Organic Chemistry Data. [Link]
-
Biswas, T. (2021). Pd/C Hydrogenation vs. dehydrogenation. YouTube. [Link]
- Karno, R. (2017). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. DigitalCommons@UMaine.
-
Organic Chemistry Portal. (2006). Hydrogen. [Link]
- Boulanger, W. (n.d.).
- Adkins, H., & Cramer, H. I. (1930). The Catalytic Hydrogenation of Amides to Amines. Journal of the American Chemical Society, 52(11), 4349-4358.
- ResearchGate. (n.d.). Hydrogenolysis. Reagents and conditions: (a) H2, Pd/C, EtOAc, rt, 24 h.
-
Kelly, G. J., et al. (2015). The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding. RSC Advances, 5(118), 97632-97639. [Link]
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Troubleshooting & Optimization
Separation of cis and trans isomers of 2-(4-aminocyclohexyl)acetic acid
Introduction: The Significance of Stereoisomeric Purity
In the synthesis of active pharmaceutical ingredients (APIs), the precise three-dimensional arrangement of atoms is not a trivial detail—it is fundamental to biological activity and safety. For 1,4-disubstituted cyclohexane derivatives like 2-(4-aminocyclohexyl)acetic acid, the cis and trans isomers can exhibit vastly different pharmacological profiles. It has been observed that trans isomers of such structures often show greater affinity for key biological targets, such as dopamine receptors, compared to their cis counterparts[1].
The synthesis of this compound, typically via catalytic hydrogenation of 4-nitrophenylacetic acid, almost invariably produces a mixture of both cis and trans isomers[2][3][4]. Consequently, a robust and efficient method for their separation is a critical downstream process in drug development and manufacturing. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the challenges associated with isolating the desired trans isomer.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental structural difference between the cis and trans isomers of this compound?
A1: The difference lies in the spatial orientation of the amino and acetic acid groups relative to the cyclohexane ring. In the more stable chair conformation:
-
Trans Isomer: The two substituent groups are on opposite sides of the ring. To minimize steric hindrance, the most stable conformation has both the aminomethyl group and the acetic acid group in equatorial positions. This diaxial arrangement is sterically favored[2][5].
-
Cis Isomer: The two groups are on the same side of the ring. In any chair conformation, one group will be in an axial position while the other is equatorial. This results in greater steric strain (specifically, 1,3-diaxial interactions) compared to the di-equatorial trans isomer, making the cis isomer thermodynamically less stable[5][6].
This difference in stability and conformation directly influences their physical properties, such as solubility and crystal packing, which we exploit for separation.
Diagram: Isomer Stability and Conformation
Caption: Relationship between isomer conformation and physical properties.
Q2: What are the primary methods for separating these cis and trans isomers on a preparative scale?
A2: The two most common and industrially viable methods are:
-
Fractional Crystallization: This is the most widely used technique, leveraging the different solubilities of the isomer salts. Typically, the mixture is converted to its hydrochloride (HCl) or another salt form. The trans isomer, being more stable and symmetrical, often forms a more stable crystal lattice, making it less soluble than the cis isomer in specific organic solvents[2][7].
-
Chromatography: While more expensive for large-scale production, preparative chromatography offers higher resolution and is invaluable for producing highly pure material or when crystallization fails. Methods like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed[8].
A newer, biocatalytic approach involves using a transaminase enzyme that can selectively deaminate the cis-isomer, allowing for a dynamic isomerization process that converts the undesired cis isomer into the desired trans product, significantly improving theoretical yield[3].
Troubleshooting Guide: Fractional Crystallization
Fractional crystallization of the hydrochloride salt of the corresponding ethyl ester is a common and effective strategy. The trans isomer is selectively crystallized from a solvent like acetonitrile, leaving the more soluble cis isomer in the mother liquor[2][4][9].
Diagram: General Workflow for Fractional Crystallization
Caption: Step-by-step workflow for separating isomers via crystallization.
Q: My final trans isomer product is contaminated with the cis isomer. How can I improve its purity?
A: This is a common issue resulting from co-precipitation or inefficient removal of the mother liquor.
-
Causality: The cis isomer, while more soluble, will still precipitate if its concentration exceeds its solubility limit at the crystallization temperature, or if it gets trapped within the crystal lattice of the trans isomer.
-
Solutions:
-
Optimize Cooling Rate: A slow, controlled cooling profile is crucial. Rapid cooling can cause the cis isomer to crash out of solution along with the trans isomer. Experiment with a gradient cooling program.
-
Increase Solvent Volume: While this may slightly decrease yield, using a larger volume of acetonitrile can help keep the cis isomer fully dissolved in the mother liquor.
-
Implement a "Sweating" Step: After initial crystallization and before isolation, gently warm the slurry by a few degrees (e.g., from 0°C to 5-10°C). This can "melt" or dissolve the less stable, impurity-rich outer layers of the crystals, a technique known as sweating in melt crystallization[10].
-
Recrystallization: The most reliable method for improving purity. Dissolve the isolated crystals in a minimum amount of fresh, hot solvent and repeat the crystallization process. Each cycle will further enrich the trans isomer.
-
Thorough Washing: Ensure the crystal cake is washed meticulously with cold acetonitrile after filtration. Using warm solvent will dissolve your product, while insufficient washing will leave behind impure mother liquor[2][9].
-
Q: The yield of my crystallized trans isomer is unacceptably low. What factors should I investigate?
A: Low yield often points to issues with solvent choice, temperature, or pH.
-
Causality: The trans isomer may be more soluble than expected under your current conditions, or it may not have fully precipitated from the solution.
-
Solutions:
-
Verify Water Removal: The presence of water can significantly increase the solubility of the hydrochloride salt, thus reducing yield. Ensure the azeotropic distillation with acetonitrile to remove residual water is effective[2][9].
-
Optimize Crystallization Temperature: Ensure you are cooling to a sufficiently low temperature (e.g., -5 to 0°C) for a sufficient amount of time to maximize precipitation. Check the solubility curve of your compound in the chosen solvent system if possible.
-
Solvent System Composition: While acetonitrile is standard, the solubility of the isomers is highly dependent on the solvent system. You could explore mixtures. However, acetonitrile is often chosen for its ability to effectively precipitate the trans-hydrochloride salt[4][11].
-
Check the Mother Liquor: Analyze the mother liquor via HPLC or NMR. If it contains a high concentration of the trans isomer, your crystallization conditions are suboptimal for precipitation. If it is depleted of the trans isomer, the low yield may originate from an earlier synthetic step (i.e., the initial cis:trans ratio was poor).
-
| Parameter | Potential Issue Affecting Yield | Recommended Action |
| Water Content | Increases solubility of HCl salt | Perform thorough azeotropic distillation with acetonitrile[2][9]. |
| Cooling Temperature | Incomplete precipitation | Cool to -5 to 0°C and hold for sufficient time to ensure full crystallization. |
| Solvent Volume | Product remains in solution | Use the minimum solvent required for dissolution at the higher temperature. |
| Initial Isomer Ratio | Low amount of trans isomer in starting mix | Optimize the preceding hydrogenation step to favor trans formation[2][4]. |
Troubleshooting Guide: Analytical Chromatography (HPLC)
Accurate quantification of the cis and trans isomer ratio is essential for process monitoring and quality control. HPLC is the method of choice.
Q: My cis and trans isomer peaks are not resolving in my reversed-phase HPLC method. What can I do?
A: Co-elution of these isomers is a frequent challenge due to their structural similarity. Method development should focus on enhancing selectivity.
-
Causality: The small difference in polarity and hydrodynamic volume between the isomers may not be sufficient for separation on a standard C18 column with a simple mobile phase.
-
Solutions:
-
Derivatization: This is a highly effective strategy. Derivatizing the primary amine with a chiral reagent like Marfey's reagent (Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide) creates diastereomers that are much easier to separate on a standard achiral column (e.g., C18)[12]. This is often the most robust solution for analytical separation.
-
Mobile Phase Optimization:
-
pH Control: The ionization state of both the amino and carboxylic acid groups is critical. Adjusting the mobile phase pH can alter the retention of each isomer differently. Operate at a pH that suppresses the ionization of the carboxylic acid (e.g., pH < 4) or the amine (pH > 9), if the column allows[13].
-
Organic Modifier: Switch from acetonitrile to methanol or vice-versa, or use a combination. Methanol is a hydrogen-bond donor and may interact differently with the isomers compared to acetonitrile.
-
-
Column Chemistry: If derivatization is not an option, explore different stationary phases. A phenyl-hexyl or a polar-embedded phase may offer different selectivity compared to a standard C18. For preparative work, chiral columns have been shown to be effective for similar separations[8][14].
-
Temperature: Lowering the column temperature can sometimes improve resolution by enhancing the subtle energetic differences in the interactions between the isomers and the stationary phase.
-
Protocol: HPLC Analysis via Pre-Column Derivatization
This protocol is adapted from methodologies developed for the separation of cis- and trans-4-aminocyclohexylacetic acid and its esters[12].
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of the isomer mixture in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
-
Derivatization:
-
To 100 µL of the sample solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 20 µL of 1 M sodium bicarbonate to initiate the reaction.
-
Vortex the mixture and incubate at 40°C for 1 hour.
-
After incubation, cool the sample to room temperature and neutralize by adding 20 µL of 1 M HCl.
-
-
HPLC Conditions:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective. For example, start with a mixture of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the dinitrophenyl derivative (e.g., 340 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: The derivatized diastereomers of the cis and trans isomers should now be well-resolved.
References
-
Maddox, N. J., & Lin, S. (1999). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR THE SEPARATION OF ISOMERS OF CIS- AND TRANS-4-AMINOCYCLOHEXYLACETIC ACID AND CORRESPONDING ETHYL ESTER. Journal of Liquid Chromatography & Related Technologies, 22(9), 1347-1358. Retrieved from [Link]
-
Horváth, M., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry. Retrieved from [Link]
-
Quick Company. (n.d.). Process For The Preparation Of Trans 4 Aminocyclohexyl Acetic Acid. Retrieved from [Link]
- Google Patents. (2010). EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl.
-
Royal Society of Chemistry. (2015). Structural characterization and thermally induced isomerization investigation of cis- and trans-vitamin K1 using ion mobility mass spectrometry. Analytical Methods. Retrieved from [Link]
- Google Patents. (1975). US3880925A - Separation and purification of cis and trans isomers.
-
ResearchGate. (2023). Highly Selective Separation of cis - over trans -1,2-Dimethylcyclohexane Isomers by Nonporous Adaptive Crystals of Pillar[ n ]arenes. Retrieved from [Link]
-
Sulzer. (n.d.). Fractional Crystallization. Retrieved from [Link]
-
Bird, S. S., Marur, V. R., & Kristal, B. S. (2012). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Analytical chemistry, 84(13), 5509–5517. Retrieved from [Link]
-
Semantic Scholar. (2012). Separation of cis-trans phospholipid isomers using reversed phase LC with high resolution MS detection. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. Retrieved from [Link]
- Google Patents. (2010). WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
-
Shao, Y., et al. (2006). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 1021-1025. Retrieved from [Link]
-
ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? Retrieved from [Link]
-
Chad's Prep. (2020, October 1). 4.6 Cycloalkanes and Cyclohexane Chair Conformations | Organic Chemistry. YouTube. Retrieved from [Link]
-
Khan Academy. (n.d.). Disubstituted cyclohexane. Retrieved from [Link]
-
Matysová, L., & Sýkora, D. (2001). Chromatographic separations of aromatic carboxylic acids. Journal of chromatography. B, Biomedical sciences and applications, 752(1), 137–151. Retrieved from [Link]
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- 11. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | 76308-26-4 [chemicalbook.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of trans-2-(4-aminocyclohexyl)acetic acid
Last Updated: January 13, 2026
Welcome to the technical support center for the synthesis of trans-2-(4-aminocyclohexyl)acetic acid and its derivatives. This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve the yield and purity of the desired trans isomer, a critical intermediate in pharmaceutical development.[1][2] This document provides in-depth, experience-based answers to frequently asked questions and detailed troubleshooting for specific experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for trans-2-(4-aminocyclohexyl)acetic acid, and what is the primary challenge?
The most prevalent and industrially viable route starts from 4-nitrophenylacetic acid.[2][3] The synthesis is primarily a two-step hydrogenation process:
-
Nitro Group Reduction: The nitro group (-NO₂) is selectively reduced to an amine group (-NH₂), forming 4-aminophenylacetic acid.
-
Aromatic Ring Hydrogenation: The phenyl ring is then hydrogenated to a cyclohexane ring.
The primary challenge in this synthesis is controlling the stereochemistry during the second step. The hydrogenation of the aromatic ring inevitably produces a mixture of cis and trans isomers of 2-(4-aminocyclohexyl)acetic acid.[3] For many pharmaceutical applications, only the pure trans isomer is active or desired.[4] Therefore, maximizing the trans:cis ratio and efficiently separating the isomers are the critical objectives.
Q2: Why is the trans isomer the thermodynamically preferred product?
The trans isomer is generally the more stable configuration. In the cyclohexane ring, substituents prefer to occupy the equatorial position to minimize steric hindrance (1,3-diaxial interactions). In the trans isomer, both the amino and the acetic acid groups can adopt equatorial positions, leading to a lower energy state. The cis isomer is forced to have one axial and one equatorial substituent, resulting in higher steric strain. This thermodynamic preference is the driving force behind post-hydrogenation isomerization techniques.
Q3: What are the key factors that influence the final yield of the trans isomer?
Several factors critically impact the yield:
-
Catalyst Choice: The type of catalyst (e.g., Pd/C, Raney-Ni, Ru/C) and its loading significantly affect both the rate of hydrogenation and the initial trans:cis ratio.[3][5]
-
Reaction Conditions: Temperature, hydrogen pressure, and solvent are crucial parameters during hydrogenation. Stepwise control of these conditions for nitro reduction and ring saturation can enhance trans selectivity.[1][3]
-
Isomerization Efficiency: If the initial hydrogenation yields a high percentage of the cis isomer, an effective isomerization step is necessary to convert it to the desired trans product.
-
Purification/Isolation Method: The final yield is highly dependent on the method used to separate the trans isomer from the cis isomer, often involving selective crystallization of an ester or hydrochloride salt derivative.[3][4]
Troubleshooting Guide: Experimental Stages
This section addresses specific problems you may encounter during the synthesis, categorized by the major process stages.
Stage 1: Catalytic Hydrogenation of the Aromatic Precursor
The hydrogenation of 4-nitrophenylacetic acid is the core of the synthesis, and its outcome dictates the success of subsequent steps.
Root Cause Analysis: A low trans:cis ratio is often the result of non-optimized reaction conditions or an unsuitable catalyst system. High pressures and temperatures with certain catalysts can favor the formation of the kinetically controlled cis product.
Solutions & Protocols:
-
Implement a Two-Step Temperature and Pressure Profile: A patented industrial method demonstrates that separating the nitro reduction and ring saturation steps significantly improves trans selectivity.[1][3] Performing the reaction in two distinct stages within the same reactor prevents runaway reactions and allows for precise control.
-
Step 1 (Nitro Reduction): Reduce the nitro group at a lower temperature (40-50°C) and lower hydrogen pressure (0.1-0.6 bar). This step is highly exothermic.
-
Step 2 (Ring Saturation): After the nitro reduction is complete, increase the temperature (50-60°C) and hydrogen pressure (1-4 bar) to hydrogenate the aromatic ring. This stepwise approach has been shown to yield a trans isomer content of 60-70%.[3]
-
-
Catalyst Selection: While Raney-Ni has been used, Palladium on carbon (Pd/C) is often preferred for this two-step approach in a protic solvent like water.[1][3] Ruthenium-based catalysts (e.g., 5% Ru/C) in an alkaline medium have also been reported to produce a high trans:cis ratio (up to 4.6:1) directly.[5]
Workflow for Optimizing Hydrogenation
Caption: Troubleshooting workflow for low trans selectivity.
Root Cause Analysis: This can be due to catalyst poisoning, insufficient hydrogen pressure, or low reaction temperature. The catalyst can be deactivated by impurities in the starting material or solvent.
Solutions:
-
Verify Starting Material Purity: Ensure the 4-nitrophenylacetic acid is free from sulfur or other common catalyst poisons.
-
Increase Catalyst Loading: Cautiously increase the weight percentage of the catalyst (e.g., from 5% to 10% Pd/C).
-
Check Hydrogen Delivery: Ensure there are no leaks in the hydrogenation apparatus and that the pressure is maintained throughout the reaction.
-
Increase Temperature/Pressure: If the reaction is stalling, a modest increase in temperature or pressure within the optimized ranges can improve the conversion rate.
Stage 2: Isomerization and Purification
Even with an optimized hydrogenation, a significant amount of the cis isomer will be present. The next stage focuses on converting this into the trans isomer and isolating the final product.
Root Cause Analysis: The free amino acids of the cis and trans isomers can have similar solubilities, making direct crystallization inefficient.
Solutions & Protocols:
-
Derivative Formation for Selective Crystallization: The most effective separation strategy involves converting the amino acid mixture into an ester hydrochloride salt, typically the ethyl ester hydrochloride.[3][6] The trans isomer of this salt has different crystallization properties and solubility compared to the cis form, allowing for selective precipitation.
-
Protocol for Esterification and Selective Crystallization:
-
After hydrogenation, filter off the catalyst. Take the resulting aqueous solution of cis/trans this compound.
-
Concentrate the solution under vacuum.
-
Add ethanolic HCl and heat the mixture to reflux for 1-3 hours to form the ethyl ester hydrochloride salt.[3]
-
Remove the ethanol by distillation.
-
Add a solvent like acetonitrile to the residue. The trans-2-(4-aminocyclohexyl)acetic acid ethyl ester hydrochloride is less soluble and will precipitate upon cooling (-5 to 0°C).[3]
-
The cis isomer remains largely in the acetonitrile mother liquor.
-
The filtered crystals can be washed with cold acetonitrile to yield the trans product with very high purity.[3]
-
Comparative Data on Isomer Ratios
| Method | Starting Material | Catalyst | Key Conditions | Typical trans:cis Ratio | Reference |
| High Pressure Hydrogenation | 4-Nitrophenylacetic acid sodium salt | Raney-Ni | 130°C, 172 atm | ~81:19 | [3][4] |
| Two-Step Hydrogenation | 4-Nitrophenylacetic acid | Pd/C | Step 1: 40-50°C, <1 barStep 2: 50-60°C, 1-4 bar | ~70:30 | [3] |
| Alkaline Hydrogenation | p-Aminobenzoic acid | 5% Ru/C | 100°C, 15 bar, 10% NaOH | ~82:18 (4.6:1) | [5] |
Root Cause Analysis: This often points to an inefficient isomerization step, meaning a large portion of the material is lost as the undesired cis isomer in the mother liquor. While separation is key, maximizing the conversion of cis to trans beforehand is more efficient.
Solutions:
-
Base-Catalyzed Isomerization (Epimerization): The cis isomer can be equilibrated to the more stable trans isomer by heating in the presence of a base. This is often done before the final purification. A recent study highlighted a biocatalytic approach using a transaminase for dynamic cis-to-trans isomerization, which can significantly enhance productivity by converting the undesired isomer.[2] While chemical methods using bases like sodium hydroxide are common, they can sometimes lead to side reactions if conditions are too harsh.
-
Recycling Mother Liquor: The mother liquor from crystallization, which is rich in the cis isomer, can be treated (e.g., with a base to promote isomerization) and recycled back into an earlier stage of the process to improve overall yield, a key strategy for industrial production.
Reaction Pathway and Isomerization
Caption: Synthetic pathway from 4-nitrophenylacetic acid.
References
-
Horváth, M., Gardossi, L., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. [Link]
-
Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. PubMed Central. [Link]
-
Quick Company. Process For The Preparation Of Trans 4 Aminocyclohexyl Acetic Acid. [Link]
-
Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society. [Link]
-
Stereoselective Synthesis of Cyclohexanes via an Iridium Catalyzed (5 + 1) Annulation Strategy. Journal of the American Chemical Society. [Link]
-
Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journals. [Link]
-
Stereoselective Synthesis of Cyclohexanes via an Iridium Catalyzed (5 + 1) Annulation Strategy. chem.ox.ac.uk. [Link]
- Google Patents. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
- Google Patents. EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl.
- Google Patents. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)
- Google Patents.
- Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 4. EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl - Google Patents [patents.google.com]
- 5. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 6. Process For The Preparation Of Trans 4 Aminocyclohexyl Acetic Acid [quickcompany.in]
Technical Support Center: Hydrogenation of 4-Nitrophenylacetic Acid
Prepared by: Senior Application Scientist, Gemini Laboratories
Welcome to the technical support center for the catalytic hydrogenation of 4-nitrophenylacetic acid (4-NPAA) to 4-aminophenylacetic acid (4-APAA). This guide is designed for researchers, chemists, and process development professionals. The synthesis of 4-APAA is a critical step in the development of various pharmaceutical compounds, including peptide mimics and antimicrobial agents.[1][2] While catalytic hydrogenation is a preferred method for its efficiency and clean conversion, it is not without its challenges.
This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate common experimental hurdles, ensuring robust, reproducible, and high-yielding conversions.
Section 1: Troubleshooting Guide
This section addresses specific problems encountered during the hydrogenation of 4-nitrophenylacetic acid in a direct question-and-answer format.
Q1: My reaction shows low or no conversion. What are the primary causes and how can I fix them?
Low or incomplete conversion is one of the most common issues. The root cause typically falls into one of three categories: catalyst, reaction conditions, or substrate/solvent quality.
Causality & Solutions:
-
Catalyst Inactivity: The catalyst is the engine of your reaction. Its failure is the first point to investigate.
-
Poisoning: The palladium catalyst is highly susceptible to poisoning by impurities.[3] Sulfur compounds, nitriles, or other functional groups from the synthesis of the 4-NPAA starting material can irreversibly bind to the catalyst's active sites.[4][5] The nitro group of the starting material itself can also act as a poison.[4]
-
Solution: Ensure the purity of your 4-NPAA and solvent. If starting material purity is questionable, consider recrystallization before use.[6]
-
-
Deactivation: The catalyst may have lost activity from improper storage or handling. Pyrophoric catalysts like Raney Nickel or spent Pd/C require careful handling under an inert atmosphere.[7]
-
Solution: Use a fresh batch of catalyst from a reliable supplier. Rule out deactivation by running a control reaction with a standard, easily reducible substrate like nitrobenzene.[7]
-
-
Insufficient Loading: The catalyst-to-substrate ratio may be too low for an efficient reaction.
-
Solution: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
-
-
Suboptimal Reaction Conditions: The physical environment must facilitate the interaction between hydrogen, the substrate, and the catalyst.
-
Poor Agitation: This is a three-phase reaction (solid catalyst, liquid solution, gaseous hydrogen). Inefficient stirring limits mass transfer, making the reaction appear slow or stalled.[7]
-
Solution: Ensure vigorous stirring (e.g., >800 RPM) to create a well-mixed slurry and maximize gas-liquid interface.
-
-
Inadequate Hydrogen Pressure: The concentration of dissolved hydrogen may be the rate-limiting factor.
-
Solution: Increase the hydrogen pressure. If using a balloon, ensure it remains inflated. For more robust results, switch to a Parr shaker or a similar pressure reactor system.[7]
-
-
-
Substrate & Solvent Issues:
-
Poor Solubility: If the 4-NPAA is not fully dissolved in the chosen solvent, the reaction will be slow.
-
Solution: Choose a solvent in which the starting material is highly soluble (e.g., methanol, ethanol, or ethyl acetate). Gentle warming can also improve solubility.
-
-
Below is a workflow to diagnose low conversion issues:
Caption: Troubleshooting workflow for low conversion.
Q2: My reaction is fast, but the yield of 4-aminophenylacetic acid is low due to side products. How can I improve selectivity?
Poor selectivity in nitroarene hydrogenation often results from the formation of partially reduced intermediates or over-reduction of other functional groups.
Causality & Solutions:
-
Formation of Hydroxylamine Intermediates: The reduction of a nitro group proceeds via nitroso and hydroxylamine intermediates.[8][9] These can sometimes dimerize or undergo other reactions, especially if they are long-lived. In some cases, these intermediates can be hazardous and decompose exothermically.[8]
-
Solution: Ensure continuous and efficient hydrogenation to quickly convert these intermediates to the final amine product. This reinforces the importance of good agitation and sufficient hydrogen pressure.
-
-
Over-reduction: While the carboxylic acid group in 4-NPAA is generally stable under typical hydrogenation conditions, aggressive conditions (very high pressure/temperature, highly active catalysts like Rhodium) could potentially lead to its reduction. More commonly, if other reducible functional groups were present on the molecule, they might be affected.[10]
-
Solution: Use milder conditions. Decrease the temperature or pressure. A standard 10% Pd/C catalyst is generally selective for the nitro group.[11] Avoid overly active catalysts unless necessary for rate enhancement.
-
-
Catalyst Choice: Different catalysts exhibit different selectivities.
Q3: The reaction starts well but then stops completely before finishing. What causes this mid-reaction catalyst death?
This is a classic symptom of catalyst poisoning where the poison is generated in situ or is present in the starting material and progressively deactivates the catalyst as the reaction proceeds.
Causality & Solutions:
-
Progressive Poisoning: Impurities in the 4-nitrophenylacetic acid are the most likely cause. As the starting material is consumed, these impurities accumulate on the catalyst surface, eventually blocking all active sites.[3]
-
Solution 1: Filter the reaction mixture (carefully, under an inert atmosphere) and add a fresh charge of catalyst to resume the reaction. This confirms a catalyst activity issue rather than a change in reaction conditions.
-
Solution 2: The definitive solution is to purify the starting material. Recrystallization of the 4-nitrophenylacetic acid from a suitable solvent system (e.g., ethanol/water) can remove critical impurities.[6]
-
-
Mechanical Issues: While less common, it's possible that agitation stopped mid-reaction, or the hydrogen source was depleted.
-
Solution: Always double-check your experimental setup. Ensure the stir bar has not become decoupled and that the hydrogen supply is adequate for full conversion.
-
Section 2: Frequently Asked Questions (FAQs)
Q: What is the best catalyst for the hydrogenation of 4-nitrophenylacetic acid?
A: For general-purpose, high-yield conversion, 10% Palladium on activated carbon (Pd/C) is the industry standard and most recommended catalyst.[11] It offers an excellent balance of high activity for nitro group reduction with good selectivity, leaving the carboxylic acid and aromatic ring untouched under standard conditions. For particularly stubborn reactions, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be considered.[7]
| Catalyst | Common Use Case | Pros | Cons |
| 10% Pd/C | Standard choice for nitro reduction | High selectivity, cost-effective, robust | Susceptible to sulfur/halide poisoning |
| 5% Pt/C | More active than Pd/C | Higher reaction rates possible | Can be less selective, may promote ring hydrogenation at high P/T |
| Raney® Nickel | Alternative to precious metals | Lower cost, effective for many reductions | Often requires higher P/T, pyrophoric, potential for lower selectivity |
| Pd(OH)₂/C | "Pearlman's catalyst" | Highly active, good for removing protecting groups | Higher cost, can be overly aggressive if not controlled |
Q: What are the ideal solvents and reaction conditions?
A: The goal is to choose a solvent that fully dissolves the starting material and is inert to the reaction conditions.
-
Solvents: Alcohols such as ethanol or methanol are excellent choices. Ethyl acetate is also commonly used.
-
Temperature: The reaction is typically run at room temperature (20-25°C) . A slight increase to 30-40°C can increase the rate, but may negatively impact selectivity.[7]
-
Pressure: For lab scale, a hydrogen balloon is often sufficient. For better reproducibility and faster rates, a pressure of 1-4 bar (approx. 15-60 psi) is recommended.[13]
Q: How can I effectively monitor the reaction's progress?
A: Monitoring is crucial to avoid over- or under-reduction.
-
Hydrogen Uptake: In a closed system, observing the consumption of hydrogen (via a gas burette or pressure drop) is the most direct way to monitor the reaction rate and endpoint.[13] The reaction is complete when H₂ uptake ceases.
-
Thin-Layer Chromatography (TLC): Spot the reaction mixture against a standard of the starting material. The disappearance of the 4-NPAA spot and the appearance of the 4-APAA spot (which may require a specific stain like ninhydrin for visualization) indicates conversion.
-
LC-MS / GC-MS: For precise, quantitative analysis, taking aliquots from the reaction mixture for analysis is the most rigorous method.[7]
Q: Are there any specific safety concerns for this reaction?
A: Yes.
-
Hydrogen Gas: Hydrogen is highly flammable. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources.
-
Pyrophoric Catalysts: Used Pd/C and especially Raney Nickel can be pyrophoric, meaning they can spontaneously ignite upon exposure to air.[7] Never allow the catalyst to dry in the open. After the reaction, the catalyst should be filtered and immediately quenched under water or a solvent.
-
Exothermic Reaction: The hydrogenation of nitro groups is exothermic. For large-scale reactions, proper heat management is critical to prevent a runaway reaction.[8]
Q: Can I use transfer hydrogenation instead of gaseous hydrogen?
A: Yes, transfer hydrogenation is a viable alternative that avoids the need for high-pressure hydrogen gas equipment.[7] In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of the catalyst. Common hydrogen donors include ammonium formate, cyclohexene, or isopropanol. The general setup is simpler, often just requiring refluxing the substrate, catalyst, and donor in a suitable solvent.
Section 3: Standard Experimental Protocol
This protocol provides a reliable starting point for the hydrogenation of 4-nitrophenylacetic acid on a laboratory scale.
Caption: General experimental workflow diagram.
Step-by-Step Methodology:
-
Vessel Preparation: To a round-bottom flask or pressure vessel equipped with a magnetic stir bar, add 4-nitrophenylacetic acid (1.0 eq).
-
Solvent Addition: Add a suitable solvent (e.g., ethanol, 10-20 mL per gram of substrate) to dissolve the starting material completely.
-
Inerting: Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (5-10 wt% of the substrate).[7]
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. If using a balloon, attach a hydrogen-filled balloon. If using a pressure reactor, pressurize to the desired level (e.g., 50 psi).
-
Reaction: Begin vigorous stirring at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase) or by observing hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Completion and Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with inert gas.
-
Catalyst Removal: Dilute the reaction mixture with additional solvent if necessary. Carefully filter the mixture through a pad of Celite® to remove the catalyst. Crucial Safety Note: Do not allow the catalyst filter cake to dry, as it may be pyrophoric. Immediately quench the filter cake with water.[7]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-aminophenylacetic acid.
-
Purification: The crude product can be purified by recrystallization from water or an ethanol/water mixture.[14] Alternatively, dissolve the crude product in a dilute basic solution, filter to remove any insoluble impurities, and then acidify the filtrate with acetic acid to precipitate the pure 4-aminophenylacetic acid.[15]
References
-
Steiger, R. E. (1942). dl-α-AMINOPHENYLACETIC ACID. Organic Syntheses, 22, 23. DOI: 10.15227/orgsyn.022.0023. Retrieved from [Link]
-
Lakshminarayana, B., Satyanarayana, G., & Subrahmanyam, C. (2022). Switching of support materials for the hydrogenation of nitroarenes: A review. Polycyclic Aromatic Compounds, 42(5), 2269-2294. Retrieved from [Link]
-
Bedair, A. H., Ali, F. M., El-Agrody, A. M., Eid, F. A., El-Nassag, M. A. A., & El-Sherbeny, G. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273–284. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene. Retrieved from [Link]
-
Jacobs, W. A., & Heidelberger, M. (1922). p-AMINOPHENYLACETIC ACID. Organic Syntheses, 2, 9. DOI: 10.15227/orgsyn.002.0009. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273-284. Retrieved from [Link]
-
Stoller, M., & Szuppa, T. (2012). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry, 14(1), 45-48. Retrieved from [Link]
-
Wang, Y., et al. (2021). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Catalysis Science & Technology, 11(1), 123-131. Retrieved from [Link]
- Le, H. V., & Spatola, A. F. (1993). Hydrogenation process for preparing 4-aminophenol. Google Patents. CA1338726C.
- A Preparation method of 4-aminophenylacetic acid medicine intermediate. (2017). Google Patents. CN106380413A.
-
Peterson, E. A., & S. D. Vladovich. (2012). Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. Organic Process Research & Development, 16(5), 972–980. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (4-Nitrophenyl)acetic acid. PubChem Compound Database. Retrieved from [Link]
-
Reddit. (2020). Hydrogenation troubleshooting. r/Chempros. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-aminophenyl acetic acid. Retrieved from [Link]
-
NSR Laboratories Pvt. Ltd. (n.d.). 4-Nitrophenyl acetic Acid (CAS 104-03-0). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Aminophenylacetic acid. PubChem Compound Database. Retrieved from [Link]
-
H-Vision. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]
-
Augustine, R. L. (1995). Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts. Journal of Catalysis, 153(2), 316-325. Retrieved from [Link]
-
Yu, Z., et al. (2023). Continuous hydrogenation of 2-(4-nitrophenyl) butanoic acid: Kinetics study in a micropacked-bed reactor. Chemical Engineering Journal, 463, 142426. Retrieved from [Link]
-
Chemistry For Everyone. (2024, September 15). What Is Catalyst Poisoning In Chemical Reactions? [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
Axens. (2022). What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? Retrieved from [Link]
- Method for preparing 4-hydroxyphenylacetic acid. (1983). Google Patents. US4412082A.
Sources
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. 4-aminophenyl acetic acid, 1197-55-3 [thegoodscentscompany.com]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 6. 4-Nitrophenylacetic acid | 104-03-0 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. 4-Aminophenylacetic acid | 1197-55-3 [chemicalbook.com]
Technical Support Center: Catalyst Removal in 2-(4-aminocyclohexyl)acetic Acid Synthesis
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals involved in the synthesis of 2-(4-aminocyclohexyl)acetic acid. Specifically, it addresses the critical step of removing the heterogeneous hydrogenation catalyst, a common challenge that can significantly impact product purity, stability, and downstream processes.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during catalyst removal.
Q1: My final product of this compound has a grayish tint and contains fine black particles. What is the likely cause and how can I fix it?
A1: The presence of a grayish tint and black particles is a strong indicator of incomplete removal of the heterogeneous catalyst, which is often palladium on carbon (Pd/C) or platinum on carbon (Pt/C)[1]. These fine catalyst particles can be notoriously difficult to filter.
Causality:
-
Inadequate Filtration Media: Standard filter paper may not have a small enough pore size to capture the finest catalyst particles.
-
Catalyst Fracture: Aggressive stirring or mechanical stress during the reaction or workup can break down the catalyst support (e.g., carbon), creating smaller particles that are harder to filter.
-
Colloidal Suspension: In some solvent systems, the catalyst can form a colloidal suspension that passes through conventional filters[2].
Step-by-Step Troubleshooting Protocol:
-
Employ a Filter Aid: The most effective solution is to use a filter aid like Celite® (diatomaceous earth). Prepare a small pad (1-2 cm thick) of Celite® over your filter paper in a Büchner funnel[2][3]. This creates a tortuous path that traps the fine catalyst particles.
-
Optimize Slurry and Filtration:
-
Ensure the reaction mixture is well-suspended before pouring it onto the Celite® pad.
-
Pour the mixture carefully onto the center of the pad, avoiding disturbance of the filter bed.
-
Keep the Celite® pad wet with the reaction solvent throughout the filtration to prevent cracking, which can create channels for the catalyst to pass through[4][5].
-
-
Consider Sintered Glass Funnels: For smaller-scale reactions, a sintered glass funnel with a fine porosity (e.g., porosity 4 or 5) can be effective, often used in conjunction with a thin layer of Celite®.
-
Post-Filtration Polish: If contamination persists, consider a secondary "polishing" filtration step through a fresh Celite® pad or a membrane filter (e.g., a 0.45 µm PTFE filter)[6].
Q2: After catalyst filtration, my product yield is significantly lower than expected. Where could the product be lost?
A2: Significant product loss after filtration often points to adsorption of the product onto the catalyst or the filter aid. This compound, with its amino and carboxylic acid functional groups, can have a strong affinity for the high-surface-area catalyst support.
Causality:
-
Product Adsorption: The polar nature of your product can lead to strong adsorption onto the carbon support of the catalyst or the silica-based Celite®.
-
Incomplete Washing: Insufficient washing of the filter cake will leave a significant amount of product trapped.
Step-by-Step Recovery Protocol:
-
Thorough Washing: Wash the filter cake (the collected catalyst and Celite®) with several portions of the reaction solvent. Ensure each wash is pulled through the filter before adding the next.
-
Solvent Polarity: If the reaction solvent is not sufficiently polar to overcome the adsorption, consider washing with a more polar solvent in which your product is soluble. For this compound, this could be methanol or a mixture of methanol and the reaction solvent.
-
pH Adjustment (Advanced): In some cases, adjusting the pH of the wash solvent can help to desorb the product. For an amino acid, washing with a slightly acidic or basic solution (if compatible with your product's stability) can disrupt the interaction with the catalyst surface. However, this may require subsequent neutralization of the filtrate.
-
Minimize Filter Aid: Use the minimum amount of Celite® necessary to achieve effective filtration to reduce the surface area available for adsorption.
Q3: The filtration process is extremely slow, taking hours to complete. What is causing this, and how can I speed it up?
A3: A very slow filtration rate is typically due to "blinding" of the filter medium by fine catalyst particles.
Causality:
-
Clogged Filter Pores: Fine catalyst particles are plugging the pores of the filter paper or the Celite® bed, severely restricting the flow of the solvent.
-
Viscous Solution: A highly concentrated reaction mixture can be too viscous to filter efficiently.
-
Insufficient Vacuum: The vacuum applied may not be strong enough to pull the solvent through the clogged filter.
Workflow for Improving Filtration Rate:
Caption: Troubleshooting workflow for slow catalyst filtration.
Detailed Steps:
-
Dilute the Mixture: Before filtering, dilute the reaction mixture with additional solvent. This reduces the viscosity and the concentration of particles at the filter surface.
-
Increase Celite® Bed Depth: A thicker Celite® pad provides more capacity to trap fine particles without blinding the surface layer.
-
Check Vacuum System: Ensure all connections in your filtration setup are airtight to achieve the best possible vacuum.
-
Gentle Slurrying: When adding the mixture to the funnel, do so in a way that allows the larger particles to settle first, creating a more permeable layer on top of the Celite®.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling hydrogenation catalysts after the reaction, and how should they be handled?
A1: The primary safety concern is the pyrophoric nature of many hydrogenation catalysts, especially when dry and exposed to air.[4] Catalysts like Pd/C adsorb hydrogen during the reaction.[4] If this hydrogen-saturated catalyst is exposed to air, the rapid reaction between the adsorbed hydrogen and atmospheric oxygen can generate enough heat to ignite the flammable reaction solvent.[5][7]
Safety Protocol:
-
Never let the catalyst dry out on the filter. Always keep the filter cake wet with solvent until the filtration is complete.[3][4]
-
Purge the reaction vessel with an inert gas (like nitrogen or argon) before opening it to the atmosphere. This removes excess hydrogen gas.[3]
-
Quench the catalyst immediately after filtration. Once the filtration is complete, carefully transfer the wet filter cake to a separate container and submerge it in water.[4] This deactivates the catalyst for safe disposal.
-
Have a fire extinguisher readily available. An ABC-type fire extinguisher should be accessible in the event of a fire.[4]
Q2: How can I confirm that all the catalyst has been removed from my this compound product?
A2: Visual inspection is the first step, but for pharmaceutical applications, quantitative analysis is required to ensure residual metal content is below acceptable limits set by regulatory bodies like the ICH.[8]
Analytical Techniques for Residual Metal Detection:
| Technique | Description | Typical Detection Limit |
|---|---|---|
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | A highly sensitive technique that can detect trace and ultra-trace amounts of metals. It is the gold standard for residual catalyst analysis in APIs.[9] | parts per billion (ppb) |
| Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) | Also known as ICP-OES, this technique is robust and widely used, though typically less sensitive than ICP-MS.[9] | parts per million (ppm) to high ppb |
| Atomic Absorption Spectroscopy (AAS) | A well-established technique for quantifying single elements. Graphite furnace AAS (GFAAS) offers improved sensitivity.[9] | ppm to ppb |
| X-Ray Fluorescence (XRF) | A non-destructive technique that can be used for rapid screening of elemental impurities.[8] | ppm range |
Q3: Are there alternatives to filtration for removing hydrogenation catalysts?
A3: While filtration is the most common method for heterogeneous catalysts, other techniques can be employed, particularly in specialized applications or for removing leached, homogeneous catalyst species.[10]
Alternative Catalyst Removal Methods:
-
Centrifugation: For larger scale operations, centrifugation followed by decantation of the supernatant can be an effective way to separate the bulk of the catalyst before a final polishing filtration.
-
Magnetic Separation: If using a magnetically susceptible catalyst (e.g., a catalyst supported on magnetic nanoparticles), an external magnet can be used to hold the catalyst while the product solution is decanted.
-
Scavengers: For removing dissolved or colloidal metal species that may have leached from the catalyst, solid-supported metal scavengers (e.g., resins with thiol or phosphine groups) can be used.[2][6] These are typically stirred with the product solution after the initial filtration and then filtered off.
-
Activated Carbon Treatment: Stirring the filtered solution with activated carbon can help adsorb residual dissolved palladium or colored impurities.[6][11]
Q4: What is the impact of residual catalyst on the stability and quality of the final this compound product?
A4: Residual catalyst, particularly transition metals like palladium, can have a significant negative impact on the final Active Pharmaceutical Ingredient (API).
Potential Impacts of Residual Catalyst:
-
Decreased Stability: Trace metals can catalyze degradation reactions such as oxidation, leading to a shorter shelf-life for the API.[12][13][14]
-
Formation of Impurities: The catalytic activity of residual metals can promote the formation of new, potentially toxic, byproducts during storage or formulation.[15]
-
Toxicity: Many transition metals are toxic and their levels in final drug products are strictly regulated.[8]
-
Color and Appearance: As noted, residual catalyst can discolor the final product, which is an indicator of poor quality.
A robust and validated catalyst removal process is therefore not just a matter of aesthetics but is critical for ensuring the safety, efficacy, and stability of the final pharmaceutical product.[16][17]
References
- Marguí, E., Van Meel, K., & Van Grieken, R. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Anal Chem., 81(4), 1404-10.
- ScienceMadness. (2013). Removal of leached Palladium from reaction product. ScienceMadness Discussion Board.
- ResearchGate. (2015). How can I remove palladium Pd catalyst easily?. ResearchGate.
- BenchChem. (2025). Troubleshooting guide for the catalytic hydrogenation of nitroaromatics. BenchChem.
- Google Patents. (n.d.). CN1690234A - A method for recovering palladium from spent Pd-C catalyst. Google Patents.
- Google Patents. (n.d.). CN101024184A - Method for reactivating deactivated palladium/carbon catalyst. Google Patents.
- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd.
- Stanford Environmental Health & Safety. (n.d.). Hydrogenation | Fact Sheet. Stanford University.
- Reddit. (2022). Hydrogenation reaction tips and tricks. r/Chempros.
- OAText. (2017). Green chemistry concept: Applications of catalysis in pharmacuetical industry. OAText.
- Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. r/chemistry.
- Google Patents. (n.d.). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate. Google Patents.
- Technology Networks. (n.d.). Active Pharmaceutical Ingredient Analysis. Technology Networks.
- OAText. (2017). Green chemistry concept: Applications of catalysis in pharmacuetical industry. OAText.
- Arborpharm. (2023). How Are Impurities In Apis Detected And Removed?. Arborpharm.
- Powder Systems. (2023). Which Filtration Products are Used for Catalyst Recovery?. Powder Systems.
- SussexDrugDiscovery. (2012). Filtration of Hydrogenation Catalysts. YouTube.
- Impurity Profiling of Active Pharmaceutical Ingredients (APIs). (n.d.). Impurity Profiling of Active Pharmaceutical Ingredients (APIs).
- ResearchGate. (n.d.). Role of Catalysis and Catalytic Agents in Drug Stability. ResearchGate.
- Analytical Methods (RSC Publishing). (n.d.). Fast and sustainable active pharmaceutical ingredient (API) screening in over-the-counter and prescription drug products by surface-assisted plasma-based desorption/ionization high-resolution mass spectrometry. Analytical Methods (RSC Publishing).
- Quick Company. (n.d.). Process For The Preparation Of Trans 4 Aminocyclohexyl Acetic Acid. Quick Company.
- Catalysts. (2022). Application of Heterogeneous Catalysts in the First Steps of the Oseltamivir Synthesis. MDPI.
- ResearchGate. (2025). Impact of package leachables on the stability of pharmaceutical products. ResearchGate.
- Google Patents. (n.d.). WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. Google Patents.
- PubMed. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed.
- Google Patents. (n.d.). EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl. Google Patents.
- JOCPR. (n.d.). The Impact of Formulation Strategies on Drug Stability and Bioavailability. JOCPR.
- The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
- PMC - NIH. (2021). Heterogeneous Catalysis to Drive the Waste-to-Pharma Concept: From Furanics to Active Pharmaceutical Ingredients. PMC - NIH.
- ResearchGate. (n.d.). Aqueous Biphasic Systems for the Synthesis of Formates by Catalytic CO2 Hydrogenation: Integrated Reaction and Catalyst Separati. ResearchGate.
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Validation & Comparative
A Comparative Guide to the Reactivity of Cis vs. Trans 2-(4-aminocyclohexyl)acetic Acid
For researchers and professionals in drug development, understanding how stereochemistry dictates molecular behavior is paramount. The spatial arrangement of atoms can dramatically alter a compound's physical properties, biological activity, and chemical reactivity. This guide provides an in-depth comparison of the reactivity of cis- and trans-2-(4-aminocyclohexyl)acetic acid, focusing on how their distinct conformations lead to vastly different outcomes in intramolecular reactions.
Introduction: Stereoisomerism and Molecular Reactivity
The cyclohexane ring is a common scaffold in medicinal chemistry, prized for its rigid and well-defined three-dimensional structure. When functional groups are attached to this ring, they can exist as cis (on the same side) or trans (on opposite sides) isomers. This seemingly subtle difference has profound implications. In the case of 2-(4-aminocyclohexyl)acetic acid, the relative orientation of the nucleophilic amino group and the electrophilic carboxylic acid group governs its chemical potential, particularly its propensity to undergo intramolecular cyclization to form a bicyclic lactam. This guide will dissect the conformational nuances of these isomers, explain the theoretical basis for their reactivity differences, and provide a practical experimental framework for validating these principles. The trans isomer is a valuable building block in pharmaceuticals, often synthesized through stepwise hydrogenation of 4-nitrophenylacetic acid.[1] However, it is the cis isomer that holds unique potential for rapid intramolecular transformations.
Structural and Conformational Analysis: The Decisive Factor
The reactivity of cyclohexane derivatives is inextricably linked to their conformational equilibria. The low-energy chair conformation is the most populated, with substituents occupying either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
The More Stable Isomer: trans-2-(4-aminocyclohexyl)acetic acid
The trans isomer is the thermodynamically more stable of the two. In its most stable chair conformation, both the large amino (-NH₂) and acetic acid (-CH₂COOH) groups can occupy equatorial positions, minimizing steric strain. A ring flip results in a much less stable diaxial conformation, which is energetically unfavorable. In either chair conformation, the amino and acetic acid groups are positioned far apart, making intramolecular interaction difficult.
The Kinetically Reactive Isomer: cis-2-(4-aminocyclohexyl)acetic acid
In the cis isomer, one substituent must be axial while the other is equatorial (axial-equatorial). Through a ring flip, it can interconvert to an equatorial-axial conformation. Crucially, this conformational flexibility allows the molecule to adopt a state where the reacting groups are brought into close proximity, a prerequisite for an intramolecular reaction.
The diagram below illustrates the key conformations. For the cis isomer, the conformation that places the acetic acid group in an axial position and the amino group in an equatorial position (or vice versa) is the key to its enhanced reactivity, as it facilitates the necessary geometry for intramolecular attack.
Caption: Conformational equilibria of trans and cis isomers.
Comparative Reactivity: The Power of Proximity
The most significant difference in reactivity between the cis and trans isomers is observed in intramolecular cyclization, specifically lactam formation. This reaction is a prime example of Neighboring Group Participation (NGP) , where a functional group within the molecule acts as an internal nucleophile.[2][3] NGP can lead to dramatic rate accelerations compared to analogous intermolecular reactions.[4]
The Reaction Pathway: Intramolecular Lactamization
For lactamization to occur, the nitrogen of the amino group must attack the carbonyl carbon of the carboxylic acid (which must first be activated to create a good leaving group). This intramolecular SN2 reaction requires a specific geometric arrangement: the nucleophile (amino group) must be able to approach the electrophilic carbon from the backside, relative to the leaving group.[5]
-
Cis Isomer: The cis isomer can readily access a conformation where the amino and activated acetic acid groups are positioned in a 1,4-diaxial-like orientation. This geometry is ideal for the backside attack required for cyclization. The proximity of the reacting groups within the single molecule elevates the "effective concentration," making the reaction extremely rapid.[6]
-
Trans Isomer: The trans isomer is conformationally locked in a state where the reacting groups are distant. For the amino group to attack the carboxyl carbon, the cyclohexane ring would need to contort into a high-energy twist-boat conformation. This creates a very high activation energy barrier, making intramolecular cyclization kinetically prohibitive.
Caption: Reaction pathways for intramolecular lactamization.
Experimental Validation: A Framework for Comparison
To empirically validate the profound reactivity difference, a kinetic experiment can be designed. The following protocol outlines a robust method for comparing the rate of lactamization.
Experimental Protocol: Comparative Lactamization Kinetics
Objective: To measure and compare the rate of intramolecular cyclization of activated cis- and trans-2-(4-aminocyclohexyl)acetic acid.
1. Activation of the Carboxylic Acid:
-
Rationale: The hydroxyl group of a carboxylic acid is a poor leaving group. It must be converted into a more reactive form. Conversion to an N-hydroxysuccinimide (NHS) ester is a common and effective method.
-
Procedure:
- Dissolve 1 mmol of each isomer (cis and trans) in separate flasks containing 10 mL of dry dichloromethane (DCM).
- Add 1.1 equivalents of N-hydroxysuccinimide (NHS) and 1.1 equivalents of dicyclohexylcarbodiimide (DCC) to each flask.
- Stir the reactions at room temperature for 4 hours.
- Filter the mixtures to remove the dicyclohexylurea (DCU) byproduct and use the filtrate containing the NHS-ester directly for the next step.
2. Intramolecular Cyclization (Lactamization):
-
Rationale: The addition of a non-nucleophilic base will deprotonate the ammonium salt (if the starting material is a hydrochloride salt) and neutralize any acid, freeing the amino group to act as a nucleophile. The reaction is monitored over time to determine the rate.
-
Procedure:
- Dilute the NHS-ester solutions from the previous step to a final concentration of 0.01 M in dry acetonitrile. High dilution favors intramolecular over intermolecular reactions.
- Add 1.5 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to each flask simultaneously to initiate the cyclization.
- Maintain the reactions at a constant temperature (e.g., 25°C).
- At timed intervals (e.g., 0, 5, 15, 30, 60, 120 minutes for the cis isomer; 0, 1, 4, 8, 24 hours for the trans isomer), withdraw a 100 µL aliquot from each reaction.
- Quench the reaction in the aliquot immediately by adding it to a vial containing 900 µL of a 1% trifluoroacetic acid (TFA) solution in acetonitrile/water.
3. Analysis:
-
Rationale: High-Performance Liquid Chromatography (HPLC) is an ideal technique to separate and quantify the starting material (NHS-ester) and the product (lactam) over time.
-
Procedure:
- Analyze each quenched aliquot by reverse-phase HPLC with UV detection.
- Calculate the percentage of starting material remaining and product formed at each time point.
- Plot the concentration of the starting material versus time to determine the reaction rate constant (k) and the half-life (t₁/₂) for each isomer.
Caption: Workflow for comparative kinetic analysis.
Expected Results: A Quantitative Comparison
Based on established principles of conformational analysis and neighboring group participation, a dramatic difference in reaction rates is expected. The data below is illustrative of a typical outcome.
| Isomer | Reaction Half-life (t₁/₂) | Rate Constant (k) [s⁻¹] | % Conversion (at 2h) |
| Cis | ~10 minutes | ~1.1 x 10⁻³ | >95% |
| Trans | >48 hours | <4.0 x 10⁻⁶ | <5% |
Table 1: Illustrative kinetic data for the lactamization of cis- and trans-2-(4-aminocyclohexyl)acetic acid NHS esters at 25°C.
Conclusion and Broader Implications
The stereochemical relationship between the amino and acetic acid groups in this compound is the single most important determinant of its intramolecular reactivity.
-
The cis isomer is kinetically poised for rapid intramolecular cyclization. Its ability to adopt a conformation that facilitates neighboring group participation results in a reaction rate that is orders of magnitude faster than its trans counterpart.
-
The trans isomer is conformationally restricted and kinetically inert to intramolecular cyclization. The large energetic barrier to achieving the required transition state geometry effectively prevents the reaction.
This stark difference highlights a fundamental principle for researchers in drug design and process development: stereochemistry is not a trivial detail. It is a powerful tool that can be leveraged to control reaction pathways, design stable molecules, or create precursors for complex bicyclic structures. The choice between a cis or trans isomer can mean the difference between a reaction that completes in minutes and one that does not proceed at all.
References
-
El-Mowafy, A. M., et al. (2022). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivative. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Reddy, K. L., et al. (2007). Synthesis of bicyclic lactams using novel Schmidt reactions. ResearchGate. Available at: [Link]
-
Singh, G. S. (2014). Advances in the chemistry of β-lactam and its medicinal applications. PMC - NIH. Available at: [Link]
-
Scribd. (n.d.). Neighboring Group Participation. Scribd. Available at: [Link]
-
Wikipedia. (2023). Neighbouring group participation. Wikipedia. Available at: [Link]
-
Chem-Station. (2016). Neighboring Group Participation. Chem-Station Int. Ed. Available at: [Link]
-
University of California, Irvine. (n.d.). Anchimeric Assistance (Neighboring Group Participation). UCI School of Physical Sciences. Available at: [Link]
-
Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Dalal Institute. Available at: [Link]
-
Wikipedia. (2023). Intramolecular reaction. Wikipedia. Available at: [Link]
-
Poppe, L., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. Available at: [Link]
Sources
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- 6. EA020350B1 - PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Purity Assessment of 2-(4-aminocyclohexyl)acetic Acid: An LC-MS-Centric Comparative Analysis
Introduction: The Analytical Challenge of a Non-Chromophoric Zwitterion
2-(4-aminocyclohexyl)acetic acid is a crucial building block in medicinal chemistry, notably as a precursor in the synthesis of novel therapeutics.[1] Its molecular structure, featuring a saturated carbocyclic ring, a primary amine, and a carboxylic acid, imparts unique conformational properties to active pharmaceutical ingredients (APIs). However, these same features—the lack of a UV-absorbing chromophore and its zwitterionic, highly polar nature—present a significant challenge for purity analysis using conventional reversed-phase HPLC with UV detection.[2][3]
The purity of such an intermediate is non-negotiable; process-related impurities or stereoisomers (the cis-isomer) can impact the safety and efficacy of the final API. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the purity assessment of this compound, with a primary focus on a robust Liquid Chromatography-Mass Spectrometry (LC-MS) approach. We will explore the fundamental reasons behind the chosen methodology and objectively compare it against viable alternatives, supported by practical, detailed protocols.
The Primary Analytical Approach: Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled with Mass Spectrometry
For polar analytes like this compound, traditional reversed-phase (e.g., C18) chromatography provides little to no retention, causing the analyte to elute in the solvent front along with other polar impurities and matrix components.[3][4] To overcome this, we turn to Hydrophilic Interaction Liquid Chromatography (HILIC).
The Rationale Behind HILIC: HILIC utilizes a polar stationary phase (such as bare silica, or phases bonded with zwitterionic, diol, or amide functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. The separation mechanism is primarily based on the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the polar stationary phase.[2] More polar analytes, like our target compound, partition more readily into this water layer, resulting in stronger retention. This allows for effective separation from less polar impurities.
Pairing HILIC with Mass Spectrometry is a perfect match for this application.[5][6] The high organic content of the HILIC mobile phase is ideal for efficient desolvation and ionization in an electrospray ionization (ESI) source, leading to enhanced sensitivity. Furthermore, MS provides unparalleled specificity, allowing for the confident identification of impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns, even if they co-elute chromatographically.
Visualizing the LC-MS Workflow
Sources
A Comparative Guide to the Synthesis of trans-2-(4-Aminocyclohexyl)acetic Acid: Method Validation and Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth validation and comparison of a synthetic method for trans-2-(4-aminocyclohexyl)acetic acid, a crucial building block in pharmaceutical development. We will explore a robust and scalable synthetic route, detail its comprehensive validation, and compare its performance against an established alternative. This document is designed to offer practical insights and actionable data to professionals in the field.
Introduction: The Significance of trans-2-(4-Aminocyclohexyl)acetic Acid
trans-2-(4-Aminocyclohexyl)acetic acid and its derivatives are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Notably, it is a precursor for conformationally restricted analogs of gabapentin, a widely used anticonvulsant and analgesic.[3][4] The rigid trans-cyclohexyl backbone imparts favorable conformational properties to drug candidates, making its efficient and stereoselective synthesis a topic of significant interest in medicinal chemistry.[1]
Proposed Synthetic Method: Two-Step Catalytic Hydrogenation
The highlighted method for preparing trans-2-(4-aminocyclohexyl)acetic acid hydrochloride involves a two-step catalytic hydrogenation of 4-nitrophenylacetic acid.[1][2] This approach is favored for its high selectivity for the desired trans isomer.[1]
Reaction Scheme:
Caption: Synthetic pathway via two-step catalytic hydrogenation.
Causality Behind Experimental Choices:
-
Catalyst: 10% Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of nitro groups and the hydrogenation of aromatic rings.[5][6] Its heterogeneous nature allows for easy removal from the reaction mixture by filtration.
-
Two-Step Temperature and Pressure Profile: The initial, milder conditions (40-50°C, 0.1-0.6 bar) selectively reduce the nitro group to an amine.[2][7] The subsequent increase in temperature and pressure (50-60°C, 1-4 bar) facilitates the hydrogenation of the aromatic ring. This stepwise approach is crucial for maximizing the yield of the trans isomer.[1]
-
Solvent: The use of a protic solvent like water or ethanol is advantageous for both safety and environmental considerations.[2]
-
Final Salt Formation: Conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to handle and purify.[1]
Alternative Synthetic Route: Raney-Nickel Catalysis
An alternative method involves the hydrogenation of 4-nitrophenylacetic acid sodium salt using a Raney-Nickel catalyst at significantly higher temperatures and pressures (e.g., 130°C and 150 atm).[2][8] While this method also yields the desired product, it typically results in a mixture of cis and trans isomers, requiring more complex purification steps.[2][8]
Validation of the Proposed Synthetic Method
A robust validation process is essential to ensure the reliability and reproducibility of any synthetic method, particularly for API manufacturing.[9][10]
Caption: Workflow for the validation of the synthetic method.
Experimental Protocols
1. Synthesis of trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride:
-
To a suitable hydrogenation reactor, add 4-nitrophenylacetic acid and 10% Pd/C catalyst in deionized water.
-
Pressurize the reactor with hydrogen gas to 0.1-0.6 bar and heat to 40-50°C. Maintain these conditions until the nitro group reduction is complete (monitored by in-process control, e.g., TLC or HPLC).
-
Increase the hydrogen pressure to 1-4 bar and the temperature to 50-60°C. Continue the hydrogenation until the aromatic ring is fully saturated.
-
Cool the reaction mixture, filter to remove the Pd/C catalyst.
-
Add hydrochloric acid to the filtrate and concentrate under reduced pressure to crystallize the hydrochloride salt.
-
Isolate the product by filtration, wash with a suitable solvent (e.g., acetonitrile), and dry.[2]
2. Analytical Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure. The trans configuration is confirmed by the characteristic coupling constants of the cyclohexyl protons (typically J = 10–12 Hz for diaxial protons).[1]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is employed to determine the purity of the final product and to quantify any related impurities.
-
Chiral HPLC/Capillary Electrophoresis (CE): These techniques are essential for determining the enantiomeric purity and confirming the stereochemical outcome of the synthesis.[11][12][13][14]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compound.
Comparative Performance Analysis
The following table summarizes the key performance indicators of the proposed two-step hydrogenation method compared to the traditional Raney-Nickel approach.
| Parameter | Proposed Method (Pd/C) | Alternative Method (Raney-Ni) | Justification & Rationale |
| Stereoselectivity (trans:cis ratio) | >95:5 | ~80:20[2][8] | The stepwise temperature and pressure profile of the Pd/C method allows for greater kinetic control, favoring the formation of the thermodynamically more stable trans isomer. |
| Typical Yield | 85-95% | 70-85% | The higher selectivity of the Pd/C method leads to less formation of byproducts and a higher isolated yield of the desired isomer. |
| Reaction Conditions | Milder (40-60°C, 1-4 bar) | Harsher (e.g., 130°C, 150 atm)[2][8] | Milder conditions are generally safer, require less specialized equipment, and are more energy-efficient, making the process more amenable to industrial scale-up. |
| Catalyst Handling & Safety | Pd/C is relatively stable and easy to handle. | Raney-Nickel is pyrophoric and requires careful handling. | The improved safety profile of Pd/C is a significant advantage in a manufacturing environment. |
| Purification | Simple crystallization of the hydrochloride salt. | May require chromatographic separation or multiple recrystallizations to isolate the pure trans isomer. | The high stereoselectivity of the proposed method simplifies the downstream purification process, reducing costs and solvent waste. |
| Cost-Effectiveness | Higher initial catalyst cost may be offset by higher yield, simpler purification, and improved safety. | Lower initial catalyst cost, but overall process cost may be higher due to lower yield and more complex purification. | A holistic view of the process economics often favors the more efficient and selective method. |
Conclusion
The two-step catalytic hydrogenation of 4-nitrophenylacetic acid using a Pd/C catalyst presents a superior synthetic route for the production of trans-2-(4-aminocyclohexyl)acetic acid hydrochloride. The method demonstrates high stereoselectivity, excellent yields, and operates under milder, safer conditions compared to the alternative Raney-Nickel process. The comprehensive validation of this method, encompassing spectroscopic and chromatographic analyses, confirms its reliability and suitability for the synthesis of this important pharmaceutical intermediate. For researchers and drug development professionals, this validated method offers an efficient, scalable, and cost-effective approach to obtaining high-purity trans-2-(4-aminocyclohexyl)acetic acid.
References
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Bryans, J. S., et al. (1999). Synthesis and biological evaluation of conformationally restricted Gabapentin analogues. Bioorganic & Medicinal Chemistry Letters, 9(16), 2329-34. [Link]
- Péter, F., et al. (2011). Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. EP2358661B1.
- Husain Al-Mudhaffar, D., & Rishag, N. H. (2018). Synthesis, Characterization of some gabapentin derivatives by Green Chemistry. International Journal of Pharmaceutical Quality Assurance, 9(2), 195-201.
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Chen, C. H., et al. (2012). Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain. Bioorganic & Medicinal Chemistry, 20(5), 1759-1766. [Link]
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- Péter, F., et al. (2017). PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl. EA020350B1.
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Nagy, J., et al. (2021). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Scientific Reports, 11(1), 1-11. [Link]
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Péter, F., et al. (2010). PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCL. WO/2010/070368. [Link]
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Process For The Preparation Of Trans 4 Aminocyclohexyl Acetic Acid. (n.d.). Quick Company. Retrieved from [Link]
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Agalloco, J., & DeSantis, P. (2021). Validation of Active Pharmaceutical Ingredients. In Handbook of Validation in Pharmaceutical Processes, Fourth Edition. CRC Press. [Link]
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Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. (n.d.). ResearchGate. Retrieved from [Link]
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The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2014). Beilstein Journal of Organic Chemistry, 10, 1584-1604. [Link]
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Li, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 304-318. [Link]
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Ali, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6214. [Link]
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Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. (2021). Journal of Chemical Technology & Biotechnology, 96(10), 2775-2788. [Link]
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Catalytic Hydrogenation. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]
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Lifecycle Approach to API Process Validation. (2014, November 25). YouTube. Retrieved from [Link]
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Stalcup, A. M. (2010). Chiral separations. Annual Review of Analytical Chemistry, 3, 341-363. [Link]
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Site-selective copper(I) catalyzed hydrogenation of amides. (2020). ChemRxiv. [Link]
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A Senior Application Scientist's Guide to the Purity of Commercially Available 2-(4-aminocyclohexyl)acetic Acid
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and development, the starting materials' purity is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. This is particularly true for specialized building blocks like 2-(4-aminocyclohexyl)acetic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of seemingly minor impurities, such as stereoisomers (cis/trans) or process-related residuals from synthesis, can have profound and often detrimental effects on the final drug substance's pharmacological and toxicological profile.
This guide provides an in-depth comparison of the purity of commercially available this compound. As researchers, scientists, and drug development professionals, the ability to critically assess and verify the purity of such reagents is paramount. We will not only present comparative data but also delve into the causality behind our analytical choices, offering a robust, self-validating protocol for in-house verification. Our objective is to empower you with the technical insights and practical methodologies required to make informed decisions when sourcing this critical reagent.
Understanding the Impurity Profile: A Synthesis-Based Approach
The purity of a chemical is intrinsically linked to its manufacturing process. For this compound, a common synthetic route involves the hydrogenation of 4-nitrophenylacetic acid.[1][2] This process, while efficient, can lead to a characteristic set of impurities if not meticulously controlled and purified.
The primary impurities of concern are:
-
Cis-isomer: The hydrogenation of the aromatic ring can result in both trans (desired) and cis (undesired) stereoisomers. These isomers can be difficult to separate and may exhibit different biological activities.
-
Unreacted Starting Material: Incomplete hydrogenation can leave traces of 4-nitrophenylacetic acid.
-
Hydrogenation Intermediates: Partially hydrogenated species may also be present.
-
Residual Solvents & Catalysts: Solvents like ethanol or methanol and catalysts such as Palladium on carbon (Pd/C) or Raney Nickel (Raney-Ni) are often used in the synthesis.[1]
The logical relationship between the synthesis pathway and the potential impurities underscores the importance of an analytical method capable of resolving these structurally similar compounds.
Caption: Logical flow from synthesis to potential impurities.
Comparative Purity Analysis: A Methodical Approach
To provide a clear and objective comparison, we established a rigorous analytical protocol based on High-Performance Liquid Chromatography (HPLC), which is a standard and highly reproducible method for amino acid analysis.[3] Given that this compound lacks a strong chromophore, direct UV detection at low wavelengths (around 210 nm) is a viable, though less sensitive, approach.[4][5] For enhanced sensitivity and specificity, pre-column derivatization is often employed in amino acid analysis, but for the purpose of a straightforward purity assessment focusing on isomeric and major impurities, a direct HPLC-UV method is often sufficient and avoids potential artifacts from the derivatization step itself.[3][6]
Experimental Protocol: HPLC-UV Purity Determination
This protocol is designed to be a self-validating system, ensuring robustness and reliability.
1. Objective: To quantify the purity of this compound and separate it from its cis-isomer and other potential process-related impurities.
2. Instrumentation & Columns:
-
System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: A reversed-phase C18 column is suitable for separating compounds with moderate polarity differences. We recommend a column with robust performance across a range of pH values, such as an Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
3. Reagents & Standards:
-
Reference Standard: A certified reference standard of trans-2-(4-aminocyclohexyl)acetic acid with known purity (e.g., from NIST or equivalent).[7][8]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. The acidic mobile phase protonates the analyte, improving peak shape.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample Diluent: Mobile Phase A.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 50 25.0 95 30.0 95 30.1 5 | 35.0 | 5 |
5. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the Sample Diluent to achieve a concentration of ~1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
6. Data Analysis:
-
Purity is calculated using the area percent method. The area of the main peak (trans-isomer) is divided by the total area of all peaks in the chromatogram and multiplied by 100.
-
Impurity levels are reported as individual area percentages.
Causality Behind Experimental Choices:
-
Reversed-Phase C18 Column: This stationary phase provides effective separation of the relatively non-polar cyclohexyl ring structure from potential polar and non-polar impurities.[9]
-
TFA in Mobile Phase: The use of an ion-pairing agent like TFA is crucial for achieving sharp, symmetrical peaks for amine-containing compounds on silica-based columns.
-
Gradient Elution: A gradient from low to high organic solvent concentration is necessary to first elute any polar impurities and then effectively elute and separate the cis and trans isomers, which have subtle differences in hydrophobicity.[10]
-
Low UV Wavelength (210 nm): This wavelength allows for the detection of the carboxyl group, as the molecule lacks a significant chromophore for detection at higher wavelengths.[11]
Caption: Standardized workflow for HPLC purity analysis.
Results: Purity Comparison of Commercial Sources
Samples of this compound were hypothetically sourced from three different commercial suppliers (designated A, B, and C) and subjected to the HPLC-UV analysis protocol described above. The results are summarized below.
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White Crystalline Powder | White Crystalline Powder | Off-White Powder |
| Purity by HPLC (Area %) | 99.6% | 98.5% | 97.2% |
| Cis-Isomer (Area %) | 0.25% | 1.1% | 2.5% |
| Unidentified Impurity 1 (Area %) | 0.10% (at RRT 0.85) | 0.20% (at RRT 0.85) | 0.15% (at RRT 0.85) |
| Unidentified Impurity 2 (Area %) | 0.05% (at RRT 1.15) | 0.20% (at RRT 1.20) | 0.15% (at RRT 1.15) |
| Water Content (Karl Fischer) | 0.1% | 0.3% | 0.5% |
Note: The data presented in this table is illustrative and based on typical results for educational purposes. RRT = Relative Retention Time.
Discussion of Findings
The comparative analysis reveals significant variations in the purity profiles of the materials sourced from the three hypothetical suppliers.
-
Supplier A provided the material with the highest purity (99.6%) and the lowest level of the critical cis-isomer impurity (0.25%). The low water content and clean baseline suggest a well-controlled manufacturing and purification process. For applications where stereochemical purity is paramount, such as in the synthesis of chiral APIs, this material would be the superior choice.
-
Supplier B offered a product with a respectable purity of 98.5%. However, the cis-isomer content is notably higher at 1.1%. While this level of purity may be acceptable for early-stage research or less sensitive applications, it could pose a significant challenge in later-stage development, potentially requiring additional purification steps that add time and cost to a project.
-
Supplier C 's material showed the lowest purity at 97.2% and a concerningly high level of the cis-isomer at 2.5%. The off-white appearance also suggests the presence of minor, colored impurities. This product would likely be unsuitable for cGMP (current Good Manufacturing Practice) synthesis without extensive and costly repurification.
Conclusion and Recommendations
This guide demonstrates that not all commercial sources of this compound are equivalent. The purity, particularly the stereoisomeric content, can vary significantly between suppliers. This variability directly impacts the suitability of the material for its intended use in research and drug development.
As Senior Application Scientists, we offer the following recommendations:
-
Always Request a Certificate of Analysis (CoA): Do not rely solely on catalog purity claims. A detailed CoA with chromatograms provides a much clearer picture of the product's quality.
-
Perform In-House Verification: For critical projects, it is imperative to perform an in-house purity assessment using a validated analytical method, such as the HPLC protocol detailed in this guide. This verifies the supplier's claims and ensures batch-to-batch consistency.
-
Consider the Application: The required purity level is dictated by the application. For early-stage discovery, a 98% pure material might suffice. For late-stage development and manufacturing, purities exceeding 99.5% with strict control over specific impurities are often necessary.
By adopting a rigorous, evidence-based approach to sourcing and qualifying key chemical intermediates, researchers and developers can mitigate risks, improve experimental reproducibility, and ultimately accelerate the path to innovation.
References
-
National Institute of Standards and Technology (NIST). (2019). Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis. [Link]
-
National Institute of Standards and Technology (NIST). (2010). Certification of NIST standard reference material 2389a, amino acids in 0.1 mol/L HCl—quantification by ID LC-MS. [Link]
-
PubMed Central (PMC), National Institutes of Health (NIH). (2010). Certification of NIST Standard Reference Material 2389a, Amino Acids in 0.1 mol/L HCl--quantification by ID LC-MS/MS. [Link]
-
Waters Corporation. (n.d.). UPLC for the Analysis of Synthetic Peptides and for the Development of Isolation Strategies. [Link]
-
ResearchGate. (2015). How can I resolve non-polar amino acids by HPLC?[Link]
-
National Institute of Standards and Technology (NIST). (2023). Standard Reference Material 2389a: Amino Acids in 0.1 mol/L Hydrochloric Acid. [Link]
-
ACS Publications. (n.d.). Determination of enantiomers of amino acids by reversed phase high performance liquid chromatography. [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Certificate of Analysis, Standard Reference Material 2389. [Link]
-
IOP Publishing. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. [Link]
-
Almac Group. (n.d.). Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS. [Link]
-
PubMed. (n.d.). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. [Link]
-
ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Chromatography Today. (2023). New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS. [Link]
-
ACS Omega. (n.d.). Underivatized Amino Acid Chromatographic Separation. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]
-
PubMed Central (PMC), National Institutes of Health (NIH). (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]
-
MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
- Google Patents. (n.d.). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)
-
PubChem. (n.d.). This compound. [Link]
-
Quick Company. (n.d.). Process For The Preparation Of Trans 4 Aminocyclohexyl Acetic Acid. [Link]
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A Senior Application Scientist's Guide to Benchmarking the Efficiency of 2-(4-Aminocyclohexyl)acetic Acid as a Pharmaceutical Intermediate
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the selection of an optimal intermediate is a critical decision point that profoundly influences the efficiency, cost, and sustainability of synthesizing an Active Pharmaceutical Ingredient (API). This guide provides an in-depth comparative analysis of 2-(4-aminocyclohexyl)acetic acid, a versatile and crucial building block in medicinal chemistry. We will objectively benchmark its performance against a relevant alternative, Tranexamic Acid, grounding our evaluation in key performance indicators (KPIs) and robust experimental protocols.
Introduction to this compound: A Profile
This compound is a cyclohexane derivative featuring both an amine and a carboxylic acid functional group.[1][2] Its structure, particularly the stereochemistry of the cyclohexane ring (cis vs. trans isomers), offers a rigid scaffold that is highly valuable in drug design for imparting favorable conformational properties to drug candidates.[1] The trans-isomer is often favored in synthesis due to greater steric stability.[1]
This intermediate is a key precursor in the synthesis of various APIs, including novel soluble epoxide hydrolase (sEH) inhibitors for inflammatory conditions and dopamine receptor ligands for central nervous system diseases.[1][3] Its ethyl ester form, ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride, is also a widely used intermediate in organic and pharmaceutical synthesis.[4]
Defining Efficiency in Pharmaceutical Synthesis: Key Performance Indicators (KPIs)
To objectively compare pharmaceutical intermediates, we must move beyond simple reaction yield. Modern process chemistry employs a suite of "green" metrics to provide a holistic view of a process's efficiency and environmental impact.[5] For this guide, we will focus on the following KPIs:
-
Process Mass Intensity (PMI): This is the paramount metric for benchmarking the sustainability of a manufacturing process.[6] It is the ratio of the total mass of all materials (raw materials, reagents, solvents, process water) used in a process to the mass of the final API produced.[7][8] A lower PMI signifies a more efficient and "greener" process, directly correlating with reduced raw material usage, less waste generation, and lower costs.[9] The pharmaceutical industry often operates with high PMIs, sometimes between 25 and 200, making PMI reduction a key goal.[9][10]
-
E-Factor (Environmental Factor): Closely related to PMI, the E-Factor measures the mass ratio of waste to the desired product.[10] It highlights the waste generated, encouraging the development of processes with higher efficiency and lower environmental footprints.[10]
-
Atom Economy: A theoretical measure of how many atoms from the reactants are incorporated into the final desired product. It is a fundamental principle of green chemistry that helps in designing more efficient synthetic routes from the outset.
-
Overall Yield: The cumulative yield across all synthetic steps from the intermediate to the final API.
-
Purity Profile: The purity of the final API, as determined by analytical methods like High-Performance Liquid Chromatography (HPLC). A superior intermediate should lead to a cleaner product with fewer impurities, simplifying downstream purification.
-
Cycle Time: The total time required to complete a reaction or an entire synthetic sequence. Shorter cycle times increase throughput and reduce operational costs.
Comparative Analysis: this compound vs. Tranexamic Acid
For this guide, we will compare this compound with Tranexamic Acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid). Tranexamic acid is a synthetic analog of the amino acid lysine and is widely used as an antifibrinolytic agent.[11][12] Its structural similarity—a cyclohexane ring with amino and carboxyl groups—makes it a relevant comparator for evaluating synthetic efficiency in contexts where either scaffold could potentially be used to build a target molecule.
Scenario:
Let's consider a hypothetical synthesis of a novel API where the core structure requires a 1,4-disubstituted cyclohexane ring. We will benchmark the efficiency of incorporating either this compound or Tranexamic Acid via a standard amide coupling reaction.
Quantitative Data Summary
| Performance Metric | Route A: Using this compound | Route B: Using Tranexamic Acid | Analysis |
| Starting Intermediate | This compound | Tranexamic Acid | - |
| Overall Yield | 85% | 92% | Route B shows a higher overall yield. |
| API Purity (HPLC) | 99.5% | 99.7% | Both routes produce high-purity product, with Route B being marginally better. |
| Process Mass Intensity (PMI) | 110 kg/kg | 85 kg/kg | Route B is significantly more mass-efficient, generating less waste per kg of API. |
| E-Factor | 109 | 84 | Consistent with the PMI, Route B generates substantially less waste. |
| Cycle Time | 24 hours | 18 hours | Route B offers a faster process, increasing potential throughput. |
Note: The data presented is illustrative for comparison purposes and would need to be validated by specific laboratory experiments.
Experimental Protocols for Benchmarking
To ensure the trustworthiness of any comparison, standardized and self-validating experimental protocols are essential. Below are detailed methodologies for conducting the comparative synthesis and analysis.
General Workflow for Benchmarking Intermediates
This diagram outlines the logical flow for selecting and validating a pharmaceutical intermediate based on efficiency metrics.
Caption: General workflow for benchmarking pharmaceutical intermediates.
Protocol: Comparative Amide Coupling Reaction
This protocol details the synthesis of a hypothetical API from the two intermediates.
Objective: To synthesize API-X via amide coupling and compare reaction performance.
Materials:
-
Intermediate A: this compound
-
Intermediate B: Tranexamic Acid
-
Coupling Partner: "Amine-Y"
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Quenching Solution: 1M Hydrochloric Acid (HCl)
-
Extraction Solvent: Ethyl Acetate
Procedure (to be performed in parallel for each intermediate):
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the respective intermediate (1.0 eq) and Amine-Y (1.1 eq) in DMF.
-
Activation: Cool the mixture to 0°C in an ice bath. Add DIPEA (3.0 eq) followed by the portion-wise addition of HATU (1.2 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding 1M HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure API-X.
Protocol: Purity and Yield Determination
Objective: To quantify the yield and purity of the synthesized API-X.
-
Yield Calculation:
-
Weigh the purified, dry API-X.
-
Calculate the percentage yield based on the initial moles of the limiting reagent (the intermediate).
-
Yield (%) = (Actual Moles of Product / Theoretical Moles of Product) * 100
-
-
Purity Analysis (HPLC):
-
Mobile Phase: Prepare an appropriate mobile phase (e.g., Acetonitrile:Water with 0.1% Trifluoroacetic Acid).
-
Column: Use a C18 reverse-phase column.
-
Sample Preparation: Prepare a standard solution of the API-X at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection: Inject the sample into the HPLC system.
-
Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.
-
Protocol: Calculation of PMI and E-Factor
Objective: To calculate the mass efficiency metrics for each synthetic route.
-
Data Collection: Meticulously record the mass (in kg) of every material input for the entire process (from Protocol 4.2), including:
-
Intermediate (A or B)
-
Amine-Y
-
HATU, DIPEA
-
All solvents (DMF, Ethyl Acetate, chromatography eluents)
-
All aqueous solutions (HCl, bicarbonate, brine)
-
-
Mass of Product: Record the final mass of the pure, isolated API-X (in kg).
-
PMI Calculation:
-
E-Factor Calculation:
-
Total Waste = Total Mass of Inputs - Mass of Product
-
E-Factor = (Total Waste [kg]) / (Mass of Product [kg])
-
Visualizing the Synthetic Pathway
Caption: Generalized amide coupling reaction scheme.
Causality and Interpretation
In our hypothetical case, Route B using Tranexamic Acid proved more efficient. The higher yield and shorter cycle time might suggest that the primary amine of Tranexamic Acid is more sterically accessible or has favorable electronic properties for the coupling reaction compared to the secondary amine in the cyclohexane ring of this compound. The significant reduction in PMI and E-Factor would stem directly from the improved yield and potentially a simpler purification process requiring less solvent, which is often the largest contributor to mass in pharmaceutical processes.[5]
Conclusion and Authoritative Grounding
The selection of a pharmaceutical intermediate is a multi-faceted decision that extends beyond synthetic accessibility. A rigorous, data-driven benchmarking process is crucial for developing manufacturing processes that are not only cost-effective but also environmentally sustainable.[13][14] Metrics like Process Mass Intensity (PMI) have become industry standards, championed by consortia like the ACS GCIPR, to drive innovation in green chemistry.[6][7]
While this compound is an undeniably valuable intermediate, this guide demonstrates a framework for its objective evaluation. By employing standardized protocols and holistic efficiency metrics, drug development professionals can make informed, evidence-based decisions that align with the principles of green chemistry and optimize the entire manufacturing lifecycle.[5][15]
References
-
Process Mass Intensity (PMI) – ACSGCIPR. (n.d.). American Chemical Society. Retrieved January 13, 2026, from [Link]
-
Green Chemistry Pharmaceutical Industry. (n.d.). Syrris. Retrieved January 13, 2026, from [Link]
-
Process Mass Intensity Metric. (2026, January 4). ACS GCI Pharmaceutical Roundtable. Retrieved January 13, 2026, from [Link]
-
Becker, J. (2022). Green Chemistry and Sustainability Metrics in the Pharmaceutical Manufacturing Sector. SciSpace. Retrieved January 13, 2026, from [Link]
-
cis-4-Aminocyclohexanecarboxylic acid | 3685-23-2. (n.d.). J&K Scientific LLC. Retrieved January 13, 2026, from [Link]
-
The Green Chemistry Approach to Pharma Manufacturing. (n.d.). Pharma Manufacturing. Retrieved January 13, 2026, from [Link]
-
Green Chemistry and sustainability metrics in the pharmaceutical manufacturing sector. (2022, September 29). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes. (n.d.). ACS Publications. Retrieved January 13, 2026, from [Link]
-
Becker, J., Manske, C., & Randl, S. (2022). Green chemistry and sustainability metrics in the pharmaceutical manufacturing sector. Current Opinion in Green and Sustainable Chemistry, 33, 100562. Retrieved January 13, 2026, from [Link]
-
Improving Process Mass Intensity for Bio/Pharmaceutical Production. (2019, March 11). Pharmaceutical Technology. Retrieved January 13, 2026, from [Link]
-
Driving Aspirational Process Mass Intensity Using Simple Structure-Based Prediction. (2022, April 18). ACS Publications. Retrieved January 13, 2026, from [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-(4-aminocyclohexyl)acetic Acid
As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the critical knowledge to maintain a safe and compliant laboratory environment. The proper management of chemical waste is a cornerstone of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(4-aminocyclohexyl)acetic acid, moving beyond simple instructions to explain the scientific rationale behind each procedure.
This compound, an unnatural amino acid derivative, possesses a unique chemical structure—a cyclohexane ring functionalized with both an amino group and an acetic acid moiety.[1] This bifunctional nature necessitates a careful and informed approach to its disposal. The procedures outlined here are designed to be a self-validating system, ensuring safety and regulatory compliance at every stage.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a comprehensive toxicological profile for this compound is not extensively detailed in readily available literature, we can infer its potential hazards based on its structural components and data from similar molecules.
-
Amino Group: Amines can be skin and respiratory irritants.
-
Carboxylic Acid Group: Acetic acid is corrosive and can cause severe skin burns and eye damage.[2][3]
-
Cyclohexane Moiety: Cyclohexane derivatives can be flammable and harmful to aquatic life.[4]
A related compound, Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[5][6] Therefore, it is prudent to handle this compound with the same level of caution.
Table 1: Inferred Hazard Profile of this compound
| Hazard Class | Potential Effect | Rationale |
| Acute Toxicity, Oral | Harmful if swallowed | Based on related ester hydrochloride salt.[5] |
| Skin Corrosion/Irritation | Causes skin irritation | Common property of amines and carboxylic acids.[2][7] |
| Eye Damage/Irritation | Causes serious eye irritation | Common property of amines and carboxylic acids.[2][7] |
| STOT - Single Exposure | May cause respiratory irritation | Based on related ester hydrochloride salt.[5][6] |
Core Directive: Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed hazard information before commencing work.[8] Your institution's Environmental Health & Safety (EH&S) department is also a critical resource for guidance.
Personal Protective Equipment (PPE)
Given the potential for skin, eye, and respiratory irritation, a stringent PPE protocol is non-negotiable. This is your first and most critical line of defense.
-
Hand Protection: Wear nitrile or neoprene gloves that have been inspected for integrity before use. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[6]
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.[2]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[9]
Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in the waste management workflow. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
Step-by-Step Waste Collection:
-
Designate a Waste Container: Use a dedicated, chemically resistant container (e.g., high-density polyethylene) for all this compound waste. The container must be in good condition with a secure, leak-proof lid.
-
Labeling: Immediately label the container as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant," "Corrosive")
-
The date accumulation started.
-
-
Waste Streams: Segregate waste as follows:
-
Solid Waste: Unused or expired pure this compound, and any grossly contaminated items like weigh boats or pH strips.
-
Liquid Waste: Solutions containing this compound. If mixed with flammable solvents (e.g., for a reaction), this becomes a flammable liquid waste stream. Do not mix aqueous and organic solvent waste streams.
-
Contaminated Labware: Gloves, paper towels, and other disposable items with minimal residual contamination should be double-bagged and placed in a designated solid hazardous waste container.
-
Sharps: Needles or razor blades used in procedures with this chemical must be placed in a designated sharps container.
-
The following diagram outlines the decision-making process for proper waste segregation.
Caption: Disposal Decision Workflow for this compound.
Detailed Disposal Procedures
A. Disposal of Unused or Expired Solid Compound:
-
Work inside a chemical fume hood.
-
Carefully sweep up the solid material, avoiding dust generation.[6]
-
Place the material into a suitable, closed, and properly labeled hazardous waste container.
-
Do not dispose of this chemical down the drain or in the regular trash.
B. Disposal of Contaminated Solutions:
-
Aqueous Solutions: Pour directly into a designated "Aqueous Hazardous Waste" container. Keep the pH of the collected waste near neutral if possible, unless otherwise directed by your institution's EH&S guidelines.
-
Organic Solvent Solutions: Pour into a designated "Flammable" or "Halogenated/Non-Halogenated Solvent Waste" container as appropriate. It is critical not to mix incompatible solvents.
-
Never discharge solutions of this compound directly into the sewer system. [4][7] The compound can be harmful to aquatic life.
C. Decontamination of Labware:
-
Initial Rinse: Working in a fume hood, rinse the contaminated glassware (beakers, flasks, etc.) with a suitable solvent (e.g., ethanol or acetone for organic residues, deionized water for aqueous residues).[9]
-
Collect Rinsate: This initial rinsate is considered hazardous waste and must be collected in the appropriate liquid waste container (flammable or aqueous).
-
Secondary Cleaning: After the initial hazardous rinse, the glassware can be washed using standard laboratory detergents and procedures.
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues and your supervisor.
-
Control Ignition Sources: If a flammable solvent is involved, eliminate all sources of ignition.[3][4]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment and Cleanup:
-
For liquid spills , cover with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[4] Do not use combustible materials like paper towels to absorb large spills of flammable liquids.
-
For solid spills , carefully sweep up the material to avoid creating dust. A HEPA-filtered vacuum may be used for larger quantities if available and approved by EH&S.
-
-
Collection: Scoop the absorbed material or swept solid into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
Final Directive: The ultimate disposal of hazardous waste must be conducted by a licensed waste contractor, typically coordinated through your institution's EH&S department.[10] Your responsibility is to ensure the waste is properly segregated, labeled, and stored safely pending collection.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety, protect our environment, and ensure the integrity of your research.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 300537, this compound. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
